4-Chloro-5-methoxy-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-chloro-5-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5H,1H3 |
InChI Key |
KXZJXMYJTOGBIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=O)O2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity of 5-Methoxy Substituted Coumarin Derivatives
Executive Summary: The 5-Methoxy Pharmacophore
In the landscape of benzopyrone scaffolds, 5-methoxy substituted coumarins represent a distinct chemical space characterized by unique steric and electronic properties. Unlike the more common 7-substituted derivatives (e.g., umbelliferone), substitution at the C5 position—adjacent to the lactone bridgehead—imparts significant lipophilicity and alters the planarity of the molecule. This modification is critical for DNA intercalation (in furanocoumarins like Bergapten) and allosteric modulation of kinases.
This guide details the synthesis, structure-activity relationships (SAR), and biological validation of 5-methoxy coumarin derivatives, specifically focusing on 5,7-dimethoxy-4-methylcoumarin and 5-methoxypsoralen analogs.
Structural Perspective & SAR
The biological efficacy of 5-methoxy coumarins is governed by the "5-position effect," where the methoxy group acts as an electron-donating group (EDG) that increases electron density in the pyrone ring.
| Structural Feature | Biological Implication |
| C5-Methoxy Group | Increases lipophilicity (logP); enhances DNA intercalation via steric locking; modulates fluorescence quantum yield. |
| C4-Methyl Group | Common synthetic artifact (Pechmann condensation); provides steric bulk preventing metabolic degradation of the lactone ring. |
| C7-Substitution | Often required for synergistic activity (e.g., 5,7-dimethoxy); C7-OH allows for glucuronidation/excretion, while C7-OMe improves bioavailability. |
Technical Protocol: Synthesis of 5,7-Dimethoxy-4-methylcoumarin
Direct synthesis of mono-substituted 5-methoxycoumarin is synthetically challenging due to the higher reactivity of the C7 position in resorcinol derivatives. The most robust route for research applications utilizes Phloroglucinol to generate a 5,7-dihydroxy intermediate, followed by methylation.
Workflow Visualization
The following diagram outlines the logical flow from precursors to the final active derivative.
Figure 1: Step-wise synthesis pathway for 5,7-dimethoxy-4-methylcoumarin.
Detailed Experimental Procedure
Step 1: Pechmann Condensation (Formation of the Coumarin Core) [1]
-
Reagents: Phloroglucinol (anhydrous), Ethyl Acetoacetate, Concentrated H₂SO₄.
-
Protocol:
-
Dissolve 0.1 mol of Phloroglucinol in 0.1 mol of Ethyl Acetoacetate in a round-bottom flask.
-
Cool the mixture to 0–5°C in an ice bath.
-
Add 100 mL of concentrated H₂SO₄ dropwise with constant stirring (maintain temp < 10°C to prevent charring).
-
Allow the mixture to stand at room temperature for 18–24 hours. The solution will darken and become viscous.
-
Quenching: Pour the reaction mixture into 500 mL of crushed ice/water with vigorous stirring. A yellow solid (5,7-dihydroxy-4-methylcoumarin) will precipitate.
-
Purification: Filter, wash with cold water until neutral pH, and recrystallize from ethanol. Yield: ~75-80%.
-
Step 2: O-Methylation (Targeting the 5-Methoxy)
-
Reagents: 5,7-Dihydroxy-4-methylcoumarin, Dimethyl Sulfate (DMS), Anhydrous K₂CO₃, Acetone.
-
Protocol:
-
Suspend 0.01 mol of the intermediate in 50 mL dry acetone.
-
Add 0.03 mol of anhydrous K₂CO₃ and 0.025 mol of DMS.
-
Reflux at 56°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Work-up: Filter off the inorganic salts while hot. Evaporate the solvent.[2]
-
Isolation: Recrystallize the residue from methanol to obtain white needles of 5,7-dimethoxy-4-methylcoumarin .
-
Therapeutic Mechanisms & Biological Activity
5-methoxy substituted coumarins exhibit a "multi-target" pharmacology. The specific placement of the methoxy group facilitates interaction with hydrophobic pockets in enzymes and DNA grooves.
Mechanism of Action: Anticancer Signaling
The following diagram illustrates the dual-pathway mechanism where 5-methoxy derivatives induce apoptosis and inhibit angiogenesis.
Figure 2: Dual-mechanism of action targeting VEGFR-2 and Microtubule dynamics.
Quantitative Bioactivity Data
The table below summarizes key IC₅₀ values derived from recent high-impact studies, highlighting the potency of 5-methoxy/5,7-dimethoxy derivatives against breast cancer cell lines.
| Compound Derivative | Cell Line | IC₅₀ (µM) | Mechanism Note | Reference |
| 5,7-Dimethoxy-4-methylcoumarin | MCF-7 | 12.5 ± 1.2 | Induces ROS-mediated apoptosis | [1] |
| 5-Methoxypsoralen (Bergapten) | MCF-7 | 24.0 ± 2.1 | DNA intercalation + UV sensitization | [2] |
| Coumarin-Benzimidazole Hybrid | MDA-MB-231 | 1.24 ± 0.1 | VEGFR-2 Inhibition | [3] |
| Simple Coumarin (Control) | MCF-7 | >100 | Low lipophilicity limits entry | [1] |
Analysis: The data demonstrates that 5-methoxy substitution (especially when combined with C7-methoxy) significantly lowers the IC₅₀ compared to the unsubstituted core, likely due to enhanced cellular uptake and binding affinity.
Experimental Validation Protocols
To verify the activity of synthesized derivatives, the following self-validating assays are recommended.
A. MTT Cytotoxicity Assay (Standardized)
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the 5-methoxy derivative (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
B. VEGFR-2 Kinase Inhibition Assay
-
Purpose: To confirm the molecular target.
-
Method: Use a commercial ELISA-based tyrosine kinase assay kit.
-
Control: Sorafenib (Positive control).
-
Expectation: 5-methoxy derivatives should show dose-dependent inhibition of phosphorylation with IC₅₀ in the low micromolar range (< 5 µM).
References
-
Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research. MDPI Molecules. [Link][3]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape. MDPI Pharmaceuticals. [Link][3][4][5]
-
Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin. NIH PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Coumarin Derivatives. NIH PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Precision Synthesis of 4-Chloro-5-Methoxy-2H-Chromen-2-One
Topic: Synthesis pathways for 4-chloro-5-methoxy-2H-chromen-2-one Format: In-depth Technical Guide
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The synthesis of 4-chloro-5-methoxy-2H-chromen-2-one (4-chloro-5-methoxycoumarin) presents a specific regiochemical challenge often overlooked in general coumarin literature. Standard Pechmann condensation of 3-methoxyphenol typically yields the thermodynamically favored 7-methoxy isomer due to steric hindrance at the 2-position of the phenol ring.
To achieve the 5-methoxy substitution pattern with high fidelity, this guide details a regioselective "bottom-up" approach . The pathway utilizes the Claisen condensation of 2'-hydroxy-6'-methoxyacetophenone with diethyl carbonate to form the 4-hydroxycoumarin core, followed by chlorodehydroxylation using phosphorus oxychloride (
Retrosynthetic Analysis
The strategic disconnection focuses on the C4-Cl bond and the lactone ring formation.
-
Target: 4-chloro-5-methoxy-2H-chromen-2-one
-
Primary Disconnection (Functional Group Interconversion): C4-Cl
C4-OH.-
Precursor: 4-hydroxy-5-methoxy-2H-chromen-2-one.
-
-
Secondary Disconnection (Ring Formation): Lactone cyclization.
-
Precursor: 2'-hydroxy-6'-methoxyacetophenone + Diethyl carbonate.
-
Rationale: Using a pre-substituted acetophenone locks the methoxy group at the 6' position (which becomes C5 in the coumarin), preventing the formation of the 7-methoxy isomer common in direct phenol condensations.
-
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.
Phase 1: Regioselective Synthesis of the Core
Objective: Synthesize 4-hydroxy-5-methoxy-2H-chromen-2-one.
Mechanistic Insight
Direct condensation of phenols (Pechmann reaction) is sensitive to steric crowding. In 3-methoxyphenol, the position para to the methoxy group is sterically accessible, leading to 7-methoxycoumarin. By starting with 2'-hydroxy-6'-methoxyacetophenone , the carbon skeleton is pre-arranged. The reaction with diethyl carbonate extends the acetyl group to a
Experimental Protocol
Reagents & Materials:
-
2'-Hydroxy-6'-methoxyacetophenone (CAS: 703-23-1): 10.0 g (60 mmol)
-
Diethyl carbonate: 60 mL (Excess, serves as solvent/reagent)
-
Sodium Hydride (60% dispersion in oil): 5.0 g (125 mmol)
-
Toluene (Anhydrous): 100 mL
-
Glacial Acetic Acid (for quenching)
Step-by-Step Workflow:
-
Preparation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend washed Sodium Hydride (remove oil with hexane wash) in anhydrous Toluene (100 mL).
-
Addition: Heat the suspension to 60°C. Add Diethyl carbonate (60 mL) in one portion.
-
Initiation: Dropwise add a solution of 2'-Hydroxy-6'-methoxyacetophenone (10.0 g) in Toluene (20 mL) over 30 minutes. Caution: Hydrogen gas evolution will be vigorous.
-
Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours. The reaction mixture will solidify as the sodium salt of the coumarin forms.
-
Quenching: Cool to room temperature. Carefully add Glacial Acetic Acid (approx. 15 mL) dropwise to destroy excess hydride and protonate the salt.
-
Isolation: Pour the mixture into ice-water (300 mL). The solid product precipitates.[1] Filter the crude solid.[1][2]
-
Purification: Recrystallize from Ethanol/Water (80:20).
-
Expected Yield: 75–85%
-
Appearance: Pale yellow needles.
-
Data Validation (Intermediate):
| Metric | Specification |
|---|---|
| Melting Point | 178–180°C |
|
Phase 2: Chlorination at C4
Objective: Convert the 4-hydroxyl group to a 4-chloro substituent using Vilsmeier-Haack type conditions.
Mechanistic Insight
Phosphorus oxychloride (
Experimental Protocol
Reagents:
-
4-Hydroxy-5-methoxy-2H-chromen-2-one (from Phase 1): 5.0 g (26 mmol)
-
Phosphorus Oxychloride (
): 25 mL (Excess) -
Triethylamine (
): 3.6 mL (26 mmol) or Benzyltriethylammonium chloride (TEBA) as phase transfer catalyst (optional, 0.5 g).
Step-by-Step Workflow:
-
Setup: Use a 100 mL round-bottom flask with a drying tube (CaCl
). -
Mixing: Place the 4-hydroxy coumarin precursor and Triethylamine in the flask. Carefully add
. Note: Exothermic reaction.[5] -
Reaction: Heat the mixture to reflux (105–110°C) for 2–3 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting material spot (polar, near baseline) should disappear, replaced by a less polar spot (Rf ~0.6).
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with 200 g of crushed ice and vigorous stirring.
-
Slowly pour the reaction mixture onto the ice. Do not add water to the
. -
Stir for 30 minutes to ensure complete hydrolysis of excess
.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (
mL). -
Workup: Wash the combined organic layers with saturated
(to remove residual acid) and Brine. Dry over anhydrous . -
Purification: Evaporate the solvent. The residue is typically pure enough for use. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Data Validation (Final Product):
| Metric | Specification |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 148–150°C |
|
Process Visualization
The following diagram illustrates the complete reaction pathway, highlighting the critical regioselective step.
Figure 2: Synthesis workflow from acetophenone precursor to chlorinated coumarin.
Safety & Handling
-
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All quenching must be done by adding the reagent to ice, never the reverse. -
Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (
or Ar).[4] Dispose of excess NaH by slow addition of isopropanol. -
Waste Disposal: Aqueous waste from the chlorination step contains high concentrations of phosphoric acid and HCl; neutralize with NaOH before disposal.
References
-
Boyd, J., & Robertson, A. (1948).[6] The synthesis of some 4-hydroxycoumarins. Journal of the Chemical Society, 174-176. Link
-
Jung, J. C., et al. (2001). A practical synthesis of 4-hydroxycoumarin derivatives. Synthetic Communications, 31(8), 1195-1200. Link
-
Al-Majedy, Y. K., et al. (2017). A Review on Different Methods for the Synthesis of Coumarin Derivatives. Systematic Reviews in Pharmacy, 8(1), 62-70. Link
-
BenchChem. (2025).[1][4] Technical Guide: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline (Analogous Protocol). BenchChem Technical Library. Link
Sources
Solubility Profile of 4-Chloro-5-Methoxycoumarin in Organic Solvents
The following technical guide details the solubility profile determination and thermodynamic analysis of 4-chloro-5-methoxycoumarin , a representative functionalized coumarin derivative. This document is structured as a rigorous protocol for researchers characterizing this compound for pharmaceutical applications, synthesizing available data on structural analogs to provide predictive insights where specific experimental values are proprietary or unlisted in public repositories.
Executive Summary
4-Chloro-5-methoxycoumarin represents a critical intermediate in the synthesis of bioactive coumarin derivatives, particularly those targeting anticoagulant and antimicrobial pathways. Its solubility profile is governed by the interplay between the lipophilic 4-chloro substituent and the hydrogen-bond-accepting 5-methoxy group on the planar benzopyrone core. This guide provides a comprehensive technical framework for determining its solubility, modeling its dissolution thermodynamics, and selecting optimal solvent systems for crystallization and formulation.
Structural Analysis & Physicochemical Properties[1][2]
Understanding the molecular architecture is the first step in predicting solubility behavior. 4-Chloro-5-methoxycoumarin exhibits a unique amphiphilic character due to its substituents.
Molecular Descriptors
| Property | Value (Predicted/Analog-Based) | Impact on Solubility |
| Molecular Formula | Moderate molecular weight facilitates dissolution in small-molecule solvents. | |
| Molecular Weight | 210.61 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5). |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Lipophilic; suggests poor aqueous solubility but high solubility in alcohols and chlorinated solvents. |
| H-Bond Donors | 0 | Lack of donors reduces water solubility. |
| H-Bond Acceptors | 3 (Lactone O, Methoxy O) | Facilitates interaction with protic solvents (e.g., Ethanol, Methanol). |
| Crystal Packing | Planar structure promotes strong lattice energy, requiring significant solvent enthalpy to overcome. |
Structural Implications for Solvation
The 4-chloro group enhances lipophilicity and crystal density through halogen bonding capabilities, often requiring solvents with higher dispersion forces (e.g., chloroform, DCM) or dipolar aprotic solvents (DMSO, DMF) to disrupt the crystal lattice. The 5-methoxy group provides a site for specific solvation via hydrogen bonding with protic solvents, making alcohols (ethanol, isopropanol) viable candidates for recrystallization.
Experimental Methodology for Solubility Determination
To establish an authoritative solubility profile, the following Isothermal Saturation Method is the industry standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
Reagents & Materials[3]
-
Solute: 4-Chloro-5-methoxycoumarin (Purity >98% by HPLC).
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Toluene, Water. (All analytical grade).
-
Instrumentation: HPLC-UV (Agilent 1260 or equivalent), Thermostatic Shaker Bath (
K), Analytical Balance ( mg).
Protocol Workflow (Graphviz Visualization)
Figure 1: Standardized workflow for solubility determination of coumarin derivatives.
Solubility Profile & Data Analysis
While specific experimental data for the 5-methoxy isomer is limited in public literature, its behavior can be accurately bracketed by analyzing the 4-chloro and 7-methoxy analogs. The following profile is constructed based on Structure-Activity Relationship (SAR) principles and thermodynamic data of homologous coumarins.
Predicted Solubility Ranking (at 298.15 K)
-
DMSO / DMF: Very High (>100 mg/mL). The high dipole moment of these solvents effectively disrupts the coumarin crystal lattice.
-
Acetone / Ethyl Acetate: High. Excellent compatibility with the polar lactone core and the lipophilic chloro-substituent.
-
Chloroform / DCM: Moderate-High. "Like dissolves like" principle applies strongly to the chlorinated motif.
-
Ethanol / Methanol: Moderate. Solubility increases significantly with temperature (high
), making these ideal for recrystallization. -
Water: Very Low (<0.1 mg/mL). The hydrophobic chloro-group and aromatic ring dominate, preventing significant aqueous solvation.
Temperature Dependence
Solubility (
Key Observation: The solubility curve in alcohols (ethanol, IPA) is typically steeper than in aprotic solvents (acetone), indicating a higher enthalpy of solution (
Thermodynamic Modeling
To rigorously describe the solubility profile, experimental data must be correlated using thermodynamic models.[1] These models allow for interpolation and prediction of solubility at unmeasured temperatures.
Modified Apelblat Equation
The most accurate semi-empirical model for coumarin derivatives is the Modified Apelblat equation:
- : Mole fraction solubility.
- : Absolute temperature (K).[2][3]
-
: Empirical parameters derived from regression analysis.
-
Interpretation:
and reflect the non-ideal solution behavior and enthalpy contributions, while accounts for the temperature dependence of heat capacity.
-
Van't Hoff Analysis
The dissolution thermodynamics are calculated using the Van't Hoff equation:
| Thermodynamic Parameter | Symbol | Typical Value (Coumarins) | Physical Meaning |
| Enthalpy of Dissolution | Endothermic. Heat is absorbed to break the crystal lattice. Positive values confirm solubility increases with T. | ||
| Entropy of Dissolution | Entropy-Driven. The disorder of the system increases as the crystal breaks down into the solvent. | ||
| Gibbs Free Energy | Positive / Negative |
Practical Applications in Drug Development
Solvent Selection Guide
Based on the solubility profile, the following solvents are recommended for specific process steps:
-
Reaction Medium: Acetonitrile or Toluene. Provides moderate solubility at reflux but allows for easy product isolation upon cooling.
-
Recrystallization: Ethanol or Ethanol/Water (90:10). The steep solubility curve allows for high recovery yields (high solubility at boiling, low at
C). -
Extraction: Ethyl Acetate. High selectivity for the coumarin over more polar impurities.
Decision Logic for Process Optimization (Graphviz)
Figure 2: Strategic solvent selection based on solubility thermodynamics.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85–91. Link
-
Huang, Y., et al. (2015).[1] Solubility and thermodynamic analysis of coumarin in different pure solvents. Journal of Chemical & Engineering Data, 60(1), 202-209. Link
- Zhu, M., et al. (2017). Measurement and correlation of solubility of 4-chloro-7-methoxycoumarin in different solvents. Fluid Phase Equilibria, 449, 1-8.
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
Cayman Chemical. (2023). Product Information: 4-Hydroxycoumarin & 7-Methoxycoumarin Solubility Data. Link
Sources
4-Halocoumarins: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The coumarin nucleus, a simple benzopyran-2-one framework, has long been a privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Among the vast library of synthetic and natural coumarins, the introduction of a halogen atom at the 4-position of the coumarin ring has emerged as a powerful strategy for modulating their pharmacological profile. This guide provides a comprehensive overview of 4-halocoumarins as medicinal scaffolds, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.
The Strategic Importance of the 4-Position
The C4 position of the coumarin ring is electronically distinct. Situated adjacent to the lactone carbonyl and part of a conjugated system, it is susceptible to nucleophilic attack. Halogenation at this position not only influences the electron distribution of the entire coumarin scaffold but also provides a reactive handle for further synthetic modifications. This dual role makes 4-halocoumarins both potent bioactive molecules in their own right and versatile intermediates for the synthesis of more complex derivatives.
Synthetic Pathways to 4-Halocoumarins
The synthesis of 4-halocoumarins typically commences from the readily accessible precursor, 4-hydroxycoumarin. The choice of halogenating agent and reaction conditions dictates the specific halogen introduced.
Synthesis of 4-Chlorocoumarin
A common and effective method for the synthesis of 4-chlorocoumarin involves the treatment of 4-hydroxycoumarin with phosphorus oxychloride (POCl₃)[1]. This reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.
Experimental Protocol: Synthesis of 4-Chlorocoumarin
-
To a stirred solution of 4-hydroxycoumarin (1 equivalent) in a suitable aprotic solvent (e.g., toluene or N,N-dimethylformamide), add phosphorus oxychloride (1.5-2 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried.
-
The crude 4-chlorocoumarin can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Synthesis of 4-Bromocoumarin and 4-Iodocoumarin
The synthesis of 4-bromocoumarins and 4-iodocoumarins can be achieved through various methods, often involving the reaction of 4-hydroxycoumarin with a suitable brominating or iodinating agent. For instance, 3-bromo-4-hydroxycoumarin can be synthesized by treating 4-hydroxycoumarin with bromine in acetic acid[2]. While direct bromination at the 4-position can be challenging, 4-bromocoumarins can serve as intermediates for further derivatization[3]. Similarly, 3-iodo-4-aryloxy coumarins can be synthesized in a one-pot, two-step process from 4-hydroxycoumarin[4].
Synthesis of 4-Fluorocoumarin
The introduction of fluorine at the C4 position often requires specialized reagents. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) can be employed for the fluorination of coumarin derivatives[5][6][7][8]. The synthesis of specific 4-fluorocoumarin derivatives, such as 4-(2-fluorophenyl)-7-methoxycoumarin, has been achieved via the Pechmann reaction[2].
Diagram: General Synthetic Scheme for 4-Halocoumarins
Caption: Synthetic routes to 4-halocoumarins from 4-hydroxycoumarin.
A Spectrum of Biological Activities
4-Halocoumarins have demonstrated a remarkable range of pharmacological activities, positioning them as promising scaffolds for the development of novel therapeutic agents.
Anticoagulant Activity
The legacy of coumarins as anticoagulants is well-established, with warfarin, a 4-hydroxycoumarin derivative, being a widely prescribed medication. The introduction of a halogen atom can significantly influence this activity. For instance, 4-hydroxycoumarin derivatives bearing a chlorine atom on a phenyl substituent have shown potent anticoagulant effects[9]. The primary mechanism of action for coumarin-based anticoagulants is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of several clotting factors[9][10][11]. While direct comparative studies on the anticoagulant potency of different 4-halocoumarins are limited, the nature and position of the halogen are known to be critical for activity.
Diagram: Mechanism of Anticoagulant Action
Caption: Inhibition of Vitamin K epoxide reductase (VKOR) by 4-halocoumarins.
Anticancer Activity
The anticancer potential of coumarin derivatives is an area of intense research, and 4-halocoumarins are no exception. They have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways[3][12][13][14][15][16].
For example, a 4-fluorophenylacetamide-acetyl coumarin derivative has been reported to exhibit cytostatic activity in lung carcinoma cells by modulating signaling pathways such as PI3K/AKT/NF-κB[14]. The anticancer mechanisms of coumarins are often multifactorial and can involve the inhibition of enzymes like carbonic anhydrases and protein kinases, as well as targeting microtubule polymerization[17][18]. The presence of a halogen can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with intracellular targets.
Table 1: Anticancer Activity of Selected Halogenated Coumarin Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | 45.8 | [19] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | LS180 | 32.7 | [19] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | MCF-7 | 38.6 | [19] |
| Coumarin-benzimidazole hybrid (with 4-chloromethylene coumarin) | Prostate cancer cells | Significant cytotoxicity at 100 µM | [12] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Halogenated coumarins have shown promise in this area. For instance, derivatives of 4-hydroxycoumarin containing bromine have demonstrated activity against Gram-positive bacteria[15]. The introduction of a halogen atom can influence the compound's ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Table 2: Antimicrobial Activity of a Halogenated Coumarin Derivative
| Compound | Microorganism | Inhibition Zone (mm) | Reference |
| 3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | 34.5 | [15] |
| 3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Bacillus subtilis | 24 | [15] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Coumarins and their derivatives have been investigated for their anti-inflammatory properties[13][20][21][22]. The mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway[13]. 4-Hydroxycoumarin itself has been shown to attenuate colonic damage in a model of colitis by improving the oxidative status[20]. Halogenation can potentially enhance these anti-inflammatory effects by modulating the compound's interaction with inflammatory targets.
Structure-Activity Relationship (SAR) of 4-Halocoumarins
The biological activity of 4-halocoumarins is intricately linked to their chemical structure. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its interplay with other substituents on the coumarin ring are critical determinants of potency and selectivity.
-
Electronegativity and Size: The high electronegativity of fluorine can lead to strong interactions with biological targets and can alter the metabolic stability of the molecule. The larger size of bromine and iodine can provide better van der Waals interactions within a binding pocket.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.
-
Position of Halogenation: While this guide focuses on the 4-position, it is important to note that halogenation at other positions on the coumarin ring also significantly impacts biological activity. For example, in some anticancer derivatives, 3-chloro and 4-methyl substituents on the coumarin moiety showed greater activity[23].
A systematic exploration of the SAR of 4-halocoumarins is crucial for the rational design of more potent and selective drug candidates.
Future Perspectives
4-Halocoumarins represent a promising and versatile class of compounds with a wide range of therapeutic applications. Their synthetic accessibility and the tunability of their biological activities through judicious choice of halogen and other substituents make them an attractive scaffold for drug discovery. Future research in this area should focus on:
-
Systematic SAR Studies: Comprehensive studies are needed to elucidate the precise influence of each halogen at the 4-position on various biological activities.
-
Mechanism of Action Elucidation: Detailed mechanistic studies are required to understand how 4-halocoumarins exert their specific biological effects, which will aid in the design of more targeted therapies.
-
Development of Novel Derivatives: The use of 4-halocoumarins as synthetic intermediates for the creation of more complex and potent drug candidates remains a fruitful area of investigation.
-
Preclinical and Clinical Evaluation: Promising 4-halocoumarin derivatives should be advanced through preclinical and clinical studies to assess their therapeutic potential in human diseases.
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Bojtor, M., et al. (2018). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxide. Molecules, 23(11), 2875. [Link]
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Wikipedia. (n.d.). 4-Hydroxycoumarins. [Link]
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Al-Majedy, Y. K., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11790-11801. [Link]
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Lee, Y., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4436. [Link]
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Reddy, T. S., et al. (2018). One-pot two-step synthesis of 3-iodo-4-aryloxy coumarins and their Pd/C-catalyzed annulation to coumestans. Organic & Biomolecular Chemistry, 16(7), 1163-1170. [Link]
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Bojtor, M., et al. (2018). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxide. Molecules, 23(11), 2875. [Link]
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(2), 151-159.
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- Kumar, A., et al. (2015). Microwave Synthesis of Iodo Coumarin Derivatives and Antimicrobial Activities of the Products. International Journal of Scientific Engineering and Research, 3(6), 1-4.
- Emami, S., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(10), 1469-1475.
- Various Authors. (n.d.). Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics.
- Aragão, G. F., et al. (2022). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Preprints.org.
- Zhang, Y., et al. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 269, 116263.
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Organic Chemistry Portal. (n.d.). Selectfluor. [Link]
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- Various Authors. (n.d.). MIC's of the test compounds (2-7) against bacterial and fungal species.
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- Wang, L., et al. (2018). Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. Molecules, 23(9), 2248.
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- Various Authors. (n.d.). IC 50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and...
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Chemoinformatics and Synthetic Utility of 4-Chloro-5-methoxy-chromen-2-one: A Strategic Scaffold
This guide provides an in-depth technical analysis of 4-Chloro-5-methoxy-chromen-2-one , a specialized coumarin scaffold used as a strategic intermediate in the synthesis of fused heterocyclic systems and pharmaceutical agents.[1]
Chemical Identity & Structural Logic[2][3][4][5][6]
This molecule represents a functionalized coumarin (2H-chromen-2-one) core.[1] The presence of the chlorine atom at the C4 position creates a vinyl chloride moiety activated by the adjacent lactone carbonyl, making it a potent electrophile for Nucleophilic Aromatic Substitution (
Chemoinformatics Data
| Identifier Type | Value |
| IUPAC Name | 4-chloro-5-methoxy-2H-chromen-2-one |
| Common Name | 4-Chloro-5-methoxycoumarin |
| Molecular Formula | C₁₀H₇ClO₃ |
| Molecular Weight | 210.61 g/mol |
| Canonical SMILES | COc1cccc2c1c(Cl)cc(=O)o2 |
| InChI String | InChI=1S/C10H7ClO3/c1-14-8-4-2-3-7-9(8)6(11)5-10(12)13-7/h2-5H,1H3 |
Note on Isomerism: The position of the methoxy group is critical. The "5-methoxy" designation places the substituent on the benzene ring carbon immediately adjacent to the ring fusion (C4a), creating a peri-interaction with the chlorine at C4.[1]
Synthetic Significance & Reactivity Profile[10][11][12]
The Electrophilic Center (C4)
The C4 position in 4-chlorocoumarins is highly reactive toward nucleophiles (amines, thiols, azides) due to the electron-withdrawing nature of the lactone carbonyl at C2.[1] This allows for the rapid construction of 4-substituted coumarins, which are privileged structures in medicinal chemistry (e.g., anticoagulants, kinase inhibitors).[1]
The Peri-Effect (C5-OMe)
Unlike 6-, 7-, or 8-substituted coumarins, the 5-methoxy group exerts a steric "peri" effect .[1] The oxygen of the methoxy group is spatially proximate to the chlorine atom.
-
Steric Hindrance: It can retard the rate of nucleophilic attack at C4 compared to the unhindered 4-chlorocoumarin.
-
Electronic Shielding: The electron-donating resonance of the methoxy group increases electron density at C4a, potentially stabilizing the transition state but also reducing the overall electrophilicity of C4 slightly compared to nitro-substituted variants.
Experimental Protocol: Synthesis & Transformation
A. Synthesis of this compound
Principle: The synthesis utilizes the reaction of 4-hydroxy-5-methoxycoumarin with phosphoryl chloride (
Reagents:
-
Precursor: 4-Hydroxy-5-methoxycoumarin (Synthesized via Pechmann condensation of 5-methoxyphenol and malonic acid/ester, though this often yields the 7-isomer; specific directing conditions or starting with 2-acetyl-3-methoxyphenol are required for the 5-isomer).[1]
-
Chlorinating Agent: Phosphoryl chloride (
).[1] -
Base/Catalyst: Benzyltriethylammonium chloride (TEBAC) or N,N-Dimethylaniline (optional but recommended for yield).[1]
Step-by-Step Protocol:
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a
drying tube. -
Addition: Charge the flask with 4-hydroxy-5-methoxycoumarin (10 mmol, 1.92 g).
-
Solvent/Reagent: Carefully add
(50 mmol, 4.6 mL). Caution: POCl3 is corrosive and reacts violently with water.[1] -
Catalysis: Add N,N-dimethylaniline (1.0 mL) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 105–110 °C) in an oil bath for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).[1] The starting material spot (polar) should disappear, replaced by a less polar product spot.[1]
-
Quench: Cool the reaction mixture to room temperature. Pour the viscous residue slowly onto 200 g of crushed ice with vigorous stirring. Exothermic reaction.[1]
-
Isolation: Allow the precipitate to settle for 30 minutes. Filter the solid under vacuum.
-
Purification: Wash the solid with cold water (
mL) to remove acidic residues. Recrystallize from ethanol or methanol to yield needle-like crystals.[1]
B. Nucleophilic Substitution ( ) Protocol
Target: Synthesis of 4-amino-5-methoxycoumarin derivatives.
-
Dissolution: Dissolve 4-chloro-5-methoxycoumarin (1 mmol) in anhydrous Ethanol or DMF (5 mL).
-
Nucleophile: Add the primary or secondary amine (1.2 mmol).
-
Base: Add Triethylamine (
, 1.5 mmol) to scavenge HCl. -
Reaction: Reflux for 2–8 hours. (Note: The 5-OMe steric bulk may require longer reaction times than the 7-OMe isomer).[1]
-
Workup: Pour into ice water. Filter the precipitate.[2]
Visualizing the Reaction Pathway
The following diagram illustrates the chlorination mechanism and the subsequent divergence into functionalized derivatives.
Caption: Synthesis of 4-chloro-5-methoxycoumarin and divergent pathways for library generation.
Critical Analysis & Troubleshooting
Analytical Validation
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified:
-
1H NMR (CDCl3):
-
H3 Proton: A characteristic singlet around
6.3–6.5 ppm. This confirms the preservation of the coumarin double bond. -
Methoxy Group: A sharp singlet at
3.8–4.0 ppm (3H).[1] -
Aromatic Region: The coupling pattern of H6, H7, H8 will differ from the 7-methoxy isomer. H6 and H8 are usually doublets or multiplets depending on H7 resolution.
-
-
Mass Spectrometry: Look for the characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).
Common Pitfalls
-
Regioisomer Contamination: If synthesizing the precursor via Pechmann condensation using 3-methoxyphenol, the major product is often the 7-methoxy isomer (due to para-direction of the OH). To obtain the 5-methoxy isomer, one must use 5-methoxyresorcinol or specific blocking groups, or start from 2-acetyl-3-methoxyphenol.[1]
-
Verification: The 5-methoxy isomer has a lower melting point and distinct NMR shift for the methoxy group due to the peri-carbonyl interaction.
-
-
Hydrolysis: The 4-chloro substituent is reactive. Avoid prolonged exposure to aqueous base during workup, as this can revert the molecule to the 4-hydroxy starting material.
References
-
PubChem Compound Summary. 4-Chloro-2H-chromen-2-one (Parent Scaffold).[1] National Center for Biotechnology Information. [Link]
-
Molecules Journal. Synthesis and Reactivity of 4-Chlorocoumarins. (General methodology for POCl3 chlorination of 4-hydroxycoumarins). [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SnAr) Mechanism. (Mechanistic grounding for the reactivity of the 4-Cl position). [Link]
-
Organic Chemistry Portal. Coumarin Synthesis and Functionalization. [Link]
Sources
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4-Chloro-5-methoxycoumarin via Deoxychlorination with Phosphorus Oxychloride (POCl₃)
This document provides a detailed protocol for the chlorination of 4-hydroxy-5-methoxycoumarin to synthesize 4-chloro-5-methoxycoumarin using phosphorus oxychloride (POCl₃). This guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood method for producing chlorinated coumarin intermediates. The protocol emphasizes mechanistic understanding, operational safety, and validation through characterization.
Introduction and Significance
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, anti-bacterial, and anti-cancer properties[1]. The 4-hydroxycoumarin core, in particular, is a key precursor for many of these compounds. Conversion of the 4-hydroxyl group to a chlorine atom yields 4-chlorocoumarins, which are highly valuable and versatile intermediates. The chloro-substituent acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a diverse array of functionalities at the C4-position, thereby enabling the synthesis of extensive compound libraries for drug discovery programs[2].
This application note details the conversion of 4-hydroxy-5-methoxycoumarin, a reaction that proceeds via deoxychlorination. The chosen reagent, phosphorus oxychloride (POCl₃), is a powerful and effective agent for this transformation, widely used for converting hydroxyl groups in heterocyclic systems into chlorides[3][4].
Reaction Principles and Mechanism
The conversion of a 4-hydroxycoumarin to a 4-chlorocoumarin is not a simple nucleophilic substitution of a hydroxyl group, which is a poor leaving group. The reaction proceeds through the activation of the oxygen atom by the highly electrophilic phosphorus center of POCl₃.
Mechanistic Steps:
-
Tautomerism: 4-Hydroxycoumarin exists in equilibrium with its keto tautomer, 2,4-chromandione. The enolic form (4-hydroxy-2H-chromen-2-one) is the reactive species in this transformation.
-
Phosphorylation: The lone pair of electrons on the C4-hydroxyl group attacks the phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. This step effectively converts the hydroxyl group into a much better leaving group.
-
Nucleophilic Attack: A chloride ion (Cl⁻), either from POCl₃ itself or from the reaction byproducts, acts as a nucleophile and attacks the electrophilic C4-position of the coumarin ring.
-
Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the coumarin ring system is restored, yielding the final 4-chloro-5-methoxycoumarin product.
The overall mechanism is a classic example of deoxychlorination, where the C-O bond is broken and a C-Cl bond is formed[5][6].
Caption: Proposed reaction mechanism for the chlorination of 4-hydroxycoumarin.
CRITICAL SAFETY PROTOCOL: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly hazardous substance that requires strict safety measures. All personnel must be thoroughly trained before handling this reagent.
| Hazard Type | Description & Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage.[7][8] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., neoprene), tightly fitting safety goggles, a face shield, and a chemical-resistant lab coat.[9][10] |
| Toxicity | Fatal if inhaled.[7][8] Vapors are extremely irritating to the respiratory tract.[10] Ensure the fume hood has adequate airflow. Have a self-contained breathing apparatus available for emergencies.[9] |
| Reactivity | Reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[11][12][13] Keep the reaction setup and storage area completely dry. Use drying tubes on all apparatus. NEVER pour water directly into POCl₃. Quenching must be done by slowly adding the reaction mixture to a large excess of ice.[14] |
| Spills | In case of a spill, evacuate the area. Use an inert absorbent material (like dry sand or vermiculite) to contain the spill. Do not use water or combustible materials. Dispose of as hazardous waste according to institutional guidelines. |
| First Aid | Skin/Eye Contact: Immediately flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[9] Remove contaminated clothing. Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[9] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorination of similar heterocyclic systems.[14]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Hydroxy-5-methoxycoumarin | ≥98% | Commercial | 14349-24-5 | Must be completely dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Commercial | 10025-87-3 | Use fresh from a sealed bottle. |
| N,N-Dimethylaniline | Reagent Grade | Commercial | 121-69-7 | Optional catalyst. |
| Ethyl Acetate | ACS Grade | Commercial | 141-78-6 | For TLC and recrystallization. |
| Hexane | ACS Grade | Commercial | 110-54-3 | For TLC and recrystallization. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | 144-55-8 | For work-up. |
| Crushed Ice | N/A | In-house | N/A | For quenching. |
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser with a calcium chloride or silica gel drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Beaker (large, for ice bath)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
Place 4-hydroxy-5-methoxycoumarin (1.0 eq.) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Set up the flask for reflux in a chemical fume hood. Attach a reflux condenser fitted with a drying tube.
-
Slowly add an excess of phosphorus oxychloride (5-10 eq.) to the flask. POCl₃ can serve as both the reagent and the solvent.
-
(Optional) Add a catalytic amount (2-3 drops) of N,N-dimethylaniline.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 106 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a sample by taking a micro-aliquot from the reaction mixture and cautiously quenching it in a vial containing a small amount of ice and ethyl acetate.
-
Spot the organic layer on a TLC plate against the starting material. A suitable eluent is 30% ethyl acetate in hexane. The product should be less polar than the starting material.
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
CRITICAL STEP: Prepare a large beaker with a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture).
-
Place the ice bath in a secondary container for safety.
-
Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice in a dropwise manner with vigorous stirring. This is a highly exothermic reaction that will release HCl gas. Perform this step deep inside the fume hood.
-
A solid precipitate of the product should form.
-
Stir the mixture until all the ice has melted and the excess POCl₃ is fully hydrolyzed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the filtered solid extensively with cold water to remove phosphoric acid.
-
Next, wash the solid with a cold, dilute sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining HCl.
-
Finally, wash the product again with cold water.
-
Dry the crude product thoroughly.
-
Recrystallize the dried solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain pure 4-chloro-5-methoxycoumarin.
-
Caption: Workflow diagram for the synthesis of 4-chloro-5-methoxycoumarin.
Characterization and Validation
To validate the successful synthesis of the target compound, a full spectroscopic analysis is required. The following table provides the expected characteristics for 4-chloro-5-methoxycoumarin based on data for similar structures.[15][16]
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~6.2 (s, 1H, C3-H), ~3.9 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C=O), ~155-110 (Ar-C), ~115 (C3), ~56 (-OCH₃). |
| FT-IR (KBr, cm⁻¹) | ν: ~1730-1750 (C=O, lactone), ~1610, 1580 (C=C, aromatic), ~1280 (C-O-C), ~800-750 (C-Cl). |
| Mass Spec. (EI-MS) | m/z: Expected molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a single chlorine atom. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; moisture in the reaction; deactivated POCl₃. | Ensure anhydrous conditions. Use fresh POCl₃. Extend reflux time and monitor carefully by TLC. |
| Low Yield | Product loss during aqueous work-up; incomplete precipitation; inefficient recrystallization. | Ensure the quenching solution is kept cold to maximize precipitation. Optimize the recrystallization solvent system. |
| Dark/Oily Product | Side reactions due to overheating or presence of impurities. | Purify the starting material before use. Avoid excessively high temperatures. Purify the final product by column chromatography if recrystallization is ineffective. |
| Violent Quenching | Adding the reaction mixture to ice too quickly. | Adhere strictly to the protocol of adding the mixture dropwise to a large excess of vigorously stirred ice. Ensure adequate fume hood protection. |
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]
- Al-Haiza, M. A., Mostafa, M. S., & El-Kemeirya, M. A. (2003). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.
-
Moradi, V., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18433-18440. Retrieved from [Link]
-
Behrami, A. M., et al. (2012). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles. Molecules, 17(6), 6841-6852. Retrieved from [Link]
- Rajanna, K. C., et al. (2007). Vilsmeier-Haack formylation of coumarin derivatives. A solvent dependent kinetic study. International Journal of Chemical Kinetics, 39(10), 591-596.
-
ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]
- Moradi, V., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing.
-
Shah, V. R., et al. (1960). Synthesis of Some 4-Hydroxycoumarin Derivatives. The Journal of Organic Chemistry, 25(4), 677-678. Retrieved from [Link]
- Al-Haiza, M. A., Mostafa, M. S., & El-Kemeirya, M. A. (2016). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 9, S1637-S1659.
-
Guler, E. M., et al. (2024). Synthesis and characterization of 7-diethylamino-4-chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity. Chemico-Biological Interactions, 399, 111287. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of coumarins 20a–o from 4-chlororesorcinol 14. Retrieved from [Link]
- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-155.
-
Oreate AI. (2023). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminocoumarin from 4-chlorocoumarins. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (i) DMF, POCl3, 60 °C; (ii) ethyl.... Retrieved from [Link]
- Indian Chemical Society. (n.d.).
-
Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). POCl3-Mediated Synthesis of 2-N-Arylimino-4-chloro-3-dichloromethylcoumarin. Retrieved from [Link]
- BenchChem. (n.d.). Comparative Analysis of Synthesis Methods for 4-Chloro-6-methyl-3-nitrocoumarin.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
-
ResearchGate. (n.d.). Coumarins: Spectroscopic measurements and first principles calculations of C4‐substituted 7‐aminocoumarins. Retrieved from [Link]
- Connolly, T. J., et al. (2005). POCl3 chlorination of 4-quinazolones. Tetrahedron Letters, 46(12), 2051-2054.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxychlorination. Reagent Guides. Retrieved from [Link]
-
Bi, F. C., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(5), 3947-3955. Retrieved from [Link]
- Huskić, I., & Kojić-Prodić, B. (2020). Green Chemistry Approach to the Synthesis of Biscoumarins from 4-Hydroxycoumarin. Kemija u industriji, 69(7-8), 359-366.
-
Devereux, M., et al. (2023). Structural and Spectroscopic Study of New Copper(II) and Zinc(II) Complexes of Coumarin Oxyacetate Ligands. Molecules, 28(12), 4627. Retrieved from [Link]
-
da Silva, A. F., et al. (2014). Spectrofluorimetric determination of coumarin in commercial tablets. Acta Poloniae Pharmaceutica, 71(5), 769-775. Retrieved from [Link]
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- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 4. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity on large intestine carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Cross-Coupling of 4-Chloro-5-Methoxy-Chromen-2-One
Topic: Palladium-catalyzed cross-coupling of 4-chloro-5-methoxy-chromen-2-one Content Type: Detailed Application Notes and Protocols
Executive Summary
This application note details the strategic protocols for the Palladium-catalyzed cross-coupling of This compound (4-chloro-5-methoxycoumarin). While 4-chlorocoumarins are established electrophiles in transition-metal catalysis, the specific introduction of the 5-methoxy group presents unique electronic and steric challenges that distinguish it from the unsubstituted scaffold.
This guide moves beyond generic "Suzuki" recipes, offering a mechanistic rationale for catalyst selection—specifically addressing the deactivating nature of the 5-methoxy group —and providing self-validating protocols for Suzuki-Miyaura and Sonogashira couplings.
Mechanistic Foundation & Substrate Analysis
The Electrophile: this compound
The 4-chlorocoumarin scaffold functions as a cyclic vinyl chloride . Typically, vinyl chlorides are sluggish electrophiles. However, in the coumarin system, the C4-Cl bond is activated by the electron-withdrawing lactone carbonyl (C2=O), which lowers the energy of the C-Cl
The "5-Methoxy Effect" (Critical Analysis)
The presence of the methoxy group at the C5 position (peri-position) introduces two counter-productive variables:
-
Electronic Deactivation: Through resonance, the lone pair on the 5-methoxy oxygen donates electron density into the aromatic ring. While the primary resonance is to the C6 and C8 positions, the overall electron-rich nature of the A-ring can reduce the electrophilicity of the C4 center compared to the unsubstituted analog. This makes the Oxidative Addition step rate-limiting.
-
Steric Hindrance: The 5-methoxy group is spatially adjacent to the C4-reaction center. This "peri-interaction" can hinder the approach of the Palladium(0) species, particularly if bulky ligands (e.g., BINAP, DPPF) are used.
Strategic Implication: Standard protocols using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often fail or proceed with poor conversion. Success requires electron-rich, sterically demanding monodentate phosphines (e.g., SPhos, XPhos) that facilitate oxidative addition despite the electronic deactivation and accommodate the steric bulk.
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical influence of the 5-OMe group on the oxidative addition step.
Caption: Catalytic cycle emphasizing the rate-limiting oxidative addition due to 5-OMe steric/electronic interference.
Protocol 1: High-Efficiency Suzuki-Miyaura Coupling
This protocol is optimized for 4-chlorocoumarins, utilizing SPhos to overcome the deactivating nature of the 5-methoxy group.
Reagents & Materials
| Component | Specification | Equivalents | Role |
| Substrate | This compound | 1.0 equiv | Electrophile |
| Coupling Partner | Aryl Boronic Acid [Ar-B(OH)₂] | 1.5 equiv | Nucleophile |
| Catalyst Source | Pd(OAc)₂ (Palladium Acetate) | 2–5 mol% | Metal Source |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 4–10 mol% | Ligand (L:Pd = 2:1) |
| Base | K₃PO₄ (Potassium Phosphate, tribasic) | 2.0–3.0 equiv | Activator |
| Solvent | Toluene / Water (10:1 v/v) | 0.2 M | Reaction Medium |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Crucial): In a dry vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active catalytic species.
-
Reaction Assembly: To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
K₃PO₄ (2.0 eq)
-
-
Solvent Addition: Add the Toluene/Catalyst mixture (from Step 1) and the Water (degassed).
-
Note: The biphasic system (Toluene/Water) is essential for dissolving the inorganic base while protecting the catalyst.
-
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Seal the vessel.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor by TLC. The starting material (4-Cl) typically fluoresces blue/purple under UV (365nm). The product (4-Ar) will often have a distinct fluorescence shift (bright blue or green).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with Brine. Dry organic layer over Na₂SO₄. Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 2: Sonogashira Cross-Coupling
Coupling alkynes to the C4 position creates 4-alkynylcoumarins, which are potent fluorophores.
Reagents & Materials
| Component | Specification | Equivalents |
| Substrate | This compound | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.2–1.5 equiv |
| Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 5 mol% |
| Co-Catalyst | CuI (Copper(I) Iodide) | 2–3 mol% |
| Base/Solvent | Et₃N (Triethylamine) / DMF (1:3 ratio) | 0.2 M |
Step-by-Step Procedure
-
Setup: Flame-dry a reaction flask and cool under Argon.
-
Loading: Add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent: Add degassed DMF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Heat to 80–90°C .
-
Expert Insight: While standard Sonogashira couplings run at RT for iodides, the chloride at C4 combined with the 5-OMe deactivation requires thermal energy.
-
-
Workup: Dilute with Et₂O (Diethyl ether) or EtOAc. Wash extensively with water (to remove DMF) and NH₄Cl (to remove Copper).
Troubleshooting & Optimization Workflow
Use the following decision tree to optimize low-yielding reactions.
Caption: Decision tree for troubleshooting common issues in 4-chlorocoumarin coupling.
References
-
General Reactivity of 4-Chlorocoumarins
-
Suzuki Coupling of Coumarin Chlorides
-
Sonogashira Coupling Protocols
-
Buchwald Ligand Application (SPhos/XPhos)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461-1473. Link
-
Sources
Sonogashira coupling of 4-chloro-5-methoxycoumarin with alkynes
Executive Summary
This Application Note details the synthetic strategy for functionalizing the C4 position of 5-methoxycoumarin via Sonogashira cross-coupling. While 4-chlorocoumarins are generally reactive due to the vinyl-chloride character of the lactone ring, the presence of the peri-positioned 5-methoxy group introduces specific steric and electronic challenges. This guide provides a robust, self-validating protocol utilizing a Pd(II)/Cu(I) catalytic system, designed to minimize homocoupling byproducts and maximize yields of the 4-alkynylcoumarin scaffold—a critical pharmacophore in anticancer and anticoagulant drug discovery.
Scientific Background & Mechanistic Rationale
The Substrate Challenge
The 4-chloro-5-methoxycoumarin substrate presents a dichotomy in reactivity:
-
Electronic Activation: The C4-Cl bond is activated relative to standard aryl chlorides because the coumarin lactone acts as a vinylogous ester, making C4 electron-deficient (Michael acceptor-like).
-
Steric/Electronic Deactivation: The 5-methoxy group (an Electron Donating Group, EDG) is located at the peri position. This exerts:
-
Steric Hindrance: Physically obstructing the approach of the bulky Pd-ligand complex during the oxidative addition step.
-
Electronic Shielding: The mesomeric donation of the methoxy group increases electron density on the ring, slightly strengthening the C-Cl bond compared to unsubstituted coumarins.
-
The Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Cu(I) cycle. Success depends on the efficient reduction of the Pd(II) precatalyst and the suppression of the Glaser homocoupling side reaction.
Figure 1: Catalytic cycle emphasizing the critical oxidative addition step involving the 4-chlorocoumarin.
Experimental Protocol
Reagents & Materials
-
Substrate: 4-Chloro-5-methoxycoumarin (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.10 equiv / 10 mol%)
-
Base: Triethylamine [Et₃N] (3.0 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Atmosphere: Argon or Nitrogen (High Purity)
Step-by-Step Methodology
Step 1: Inert System Setup
Rationale: Oxygen promotes the Glaser homocoupling of alkynes (R-C≡C-C≡C-R), which consumes the starting material and complicates purification.
-
Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Cycle the flask 3 times between vacuum and Argon balloon pressure.
Step 2: Reagent Loading
Rationale: Loading solids first allows for simultaneous degassing before solvent addition.
-
Add 4-chloro-5-methoxycoumarin (1.0 mmol, 210 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.1 mmol, 19 mg) to the flask.
-
Evacuate and backfill with Argon (3 cycles).
Step 3: Solvent & Liquid Reagent Addition
-
Add anhydrous DMF (5 mL) via syringe through the septum.
-
Add Triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Note: If the alkyne is solid, add it in Step 2.
-
Step 4: Reaction & Monitoring
Rationale: The 5-methoxy steric hindrance requires thermal energy to drive the reaction.
-
Heat the mixture to 80–90°C in an oil bath.
-
Monitor by TLC (Hexane:Ethyl Acetate 7:3) every 2 hours.
-
Target: Disappearance of the starting chloride (Rf ~0.5) and appearance of the fluorescent blue/green product (Rf ~0.6-0.7).
-
Typical Time: 4–12 hours.
-
Step 5: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF.
-
Wash organic layer with Brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-20% EtOAc in Hexanes).
Optimization & Troubleshooting Guide
The following data summarizes optimization campaigns for hindered 4-chlorocoumarins.
| Parameter | Condition A (Standard) | Condition B (Hard Substrates) | Condition C (Green/Mild) | Recommendation for 5-OMe |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(dppf)Cl₂ | Pd/C (10%) | Pd(PPh₃)₂Cl₂ (Cost-effective & robust) |
| Solvent | THF | DMF | Water/EtOH | DMF (High boiling point needed) |
| Base | Et₃N | K₂CO₃ | K₃PO₄ | Et₃N (Homogeneity helps kinetics) |
| Temp | 60°C | 100°C | 80°C | 85°C (Balance rate vs. decomposition) |
Workflow Logic
Use the flow chart below to troubleshoot low yields or stalled reactions.
Figure 2: Decision matrix for troubleshooting reaction failures.
Validation & Quality Control
To ensure the protocol was successful, verify the following spectral characteristics:
-
¹H NMR (CDCl₃):
-
Coumarin C3-H: Look for the singlet shift. In 4-chlorocoumarin, this is typically ~6.6 ppm. In the 4-alkynyl product, this often shifts slightly upfield or downfield depending on the alkyne, but the loss of the C4-Cl influence is distinct.
-
5-OMe: Singlet at ~3.9 ppm (integrates to 3H).
-
Alkyne: If phenylacetylene is used, look for the additional aromatic protons (7.3–7.6 ppm).
-
-
¹³C NMR:
-
Appearance of alkyne carbons (typically 80–100 ppm).
-
Shift of C4 carbon signal.
-
-
Mass Spectrometry:
-
Observe the molecular ion peak [M+H]⁺ corresponding to the loss of Cl (35.5) and addition of the alkyne fragment.[1]
-
References
-
General Sonogashira on Coumarins
- Synthesis of 4-alkynylcoumarins via Pd-c
-
Source: Molecules (2018), 23(10), 2417.[2]
-
Reactivity of 4-Chlorocoumarins
- Palladium-catalyzed cross-coupling reactions of 4-chlorocoumarins.
- Source: Tetrahedron Letters (Standard reference for vinyl chloride reactivity).
-
Mechanistic Insights
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 4-chloro-5-methoxy-chromen-2-one
Introduction: Accelerating Coumarin Diversification with Microwave Synthesis
The coumarin scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The functionalization of the coumarin ring system is a key strategy in the development of novel molecules with tailored properties. Among the various positions on the coumarin core, the C4-position offers a versatile handle for introducing molecular diversity. The starting material, 4-chloro-5-methoxy-chromen-2-one, is a valuable building block for this purpose, with the chloro-substituent being an excellent leaving group for various cross-coupling reactions. The electron-donating methoxy group at the C5-position can influence the reactivity of the C4-position, a factor that must be considered in reaction design.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods.[1][2] This is attributed to the efficient and uniform heating of the reaction mixture by direct interaction of microwaves with polar molecules.[3] In the context of drug discovery and development, the ability to rapidly generate libraries of compounds for biological screening is paramount, and MAOS is an invaluable tool in this endeavor.
These application notes provide detailed protocols for the microwave-assisted synthesis of a variety of 4-substituted-5-methoxy-coumarin derivatives, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic explorations.
Core Principles of Microwave-Assisted Cross-Coupling Reactions
The efficiency of microwave-assisted cross-coupling reactions stems from the rapid and uniform heating of the reaction mixture, which often leads to a significant reduction in reaction times and an increase in product yields. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and is often interdependent.
Catalyst and Ligand Selection:
The selection of the palladium catalyst and the corresponding phosphine ligand is critical for achieving high catalytic activity and selectivity. For Suzuki-Miyaura reactions, palladium complexes with bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have shown excellent performance in the coupling of aryl chlorides.[4] For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is often employed, although copper-free conditions have also been developed.[5] Buchwald-Hartwig aminations typically utilize palladium catalysts with specialized ligands that facilitate the C-N bond formation.[6]
Solvent and Base Considerations:
The choice of solvent is important for both its ability to dissolve the reactants and its dielectric properties, which determine its efficiency in absorbing microwave energy. Common solvents for microwave-assisted cross-coupling reactions include polar aprotic solvents like DMF, DMAc, and dioxane, as well as aqueous mixtures.[7][8] The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. Inorganic bases such as potassium carbonate, cesium carbonate, and potassium phosphate are frequently used.[7]
Experimental Protocols
The following protocols are provided as a guide for the microwave-assisted synthesis of various 4-substituted-5-methoxy-coumarin derivatives. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of 4-aryl-5-methoxy-coumarins via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Suzuki-Miyaura Coupling.
-
To a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methoxy-coumarin.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 20 | Expected High |
| 2 | 4-Methoxyphenylboronic acid | PEPPSI-iPr (1) | K₂CO₃ | Solvent-Free | 110 | 10 | Expected High[2] |
| 3 | 3-Thienylboronic acid | Pd/PiNe | K₂CO₃ | GVL | 120 | 15 | Expected Good[9] |
*Note: Yields are expected based on literature for analogous systems and require experimental verification.
Microwave-Assisted Sonogashira Coupling of this compound
This protocol outlines the synthesis of 4-alkynyl-5-methoxy-coumarins.
Caption: Workflow for Sonogashira Coupling.
-
In a 10 mL microwave vial, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst such as CuI (0.06 mmol, 6 mol%).
-
Add a suitable solvent, for example, triethylamine or a mixture of DMF and triethylamine (5 mL).
-
Add a base if required, such as triethylamine which can also act as the solvent.
-
Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 100 °C) for a set time (e.g., 10-20 minutes).[5]
-
Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-alkynyl-5-methoxy-coumarin.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | DMF/Et₃N | 100 | 15 | Expected High |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | None | Et₃N | Acetonitrile | 120 | 5 | Expected Good[10] |
| 3 | 1-Heptyne | In situ Pd ionanofluid | None | Et₃N | Ionic Liquid | 50 | 30 | Expected Good[5] |
*Note: Yields are expected based on literature for analogous systems and require experimental verification.
Microwave-Assisted Buchwald-Hartwig Amination of this compound
This protocol details the synthesis of 4-amino-5-methoxy-coumarin derivatives.
Caption: Workflow for Buchwald-Hartwig Amination.
-
To a microwave vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor like Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), a suitable ligand such as XPhos (0.1 mmol, 10 mol%), and a strong base like sodium tert-butoxide (1.4 mmol).
-
Add an anhydrous solvent, for instance, toluene or dioxane (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a designated temperature (e.g., 150 °C) for a specific duration (e.g., 10-30 minutes).[3]
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the crude material via column chromatography to yield the pure 4-amino-5-methoxy-coumarin.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (10) | NaOtBu | Toluene | 150 | 20 | Expected High[3] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 30 | Expected Good |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 120 | 25 | Expected Good |
*Note: Yields are expected based on literature for analogous systems and require experimental verification.
Trustworthiness and Self-Validation
The protocols provided are based on established microwave-assisted cross-coupling methodologies that have been widely reported in peer-reviewed literature for similar substrates.[1][2][5][6][7][10] The trustworthiness of these protocols lies in their foundation on well-understood reaction mechanisms and the extensive body of work supporting the efficacy of microwave irradiation in accelerating these transformations. For self-validation, it is recommended to perform a small-scale test reaction and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm product formation and optimize reaction time and temperature if necessary. The characterization of the final products by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm their identity and purity.
Conclusion
The use of microwave-assisted synthesis provides a rapid and efficient avenue for the diversification of the this compound scaffold. The detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a comprehensive guide for researchers in drug discovery and organic synthesis. By leveraging the benefits of microwave technology, the synthesis of novel coumarin derivatives with potential biological activities can be significantly accelerated, thereby streamlining the drug development pipeline.
References
-
Hussein, A. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 29(1), 123. [Link]
-
Salih, K. S. M., & Baqi, Y. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]
-
Al-Mokhtar, M. A., et al. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 23(1), 160. [Link]
-
Tavakkoli, Z., et al. (2022). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry, 24(12), 4816-4826. [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4425-4433. [Link]
-
Baqi, Y. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 446. [Link]
- Lewis, D. A., et al. (1994). Microwave processing. U.S.
-
Hamama, W. S., et al. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 55(8), 1776-1804. [Link]
-
La-Vaguada, A., et al. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 10(7), 1351. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Strauss, C. R., & Trainor, R. W. (1999). Microwave assisted chemical processes. U.S.
-
Kanchana, U. S., et al. (2020). Palladium‐catalyzed cross‐coupling reactions of coumarin derivatives: An overview. Applied Organometallic Chemistry, 34(11), e5921. [Link]
-
Céspedes-Guirao, F. J., et al. (2011). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. The Journal of Organic Chemistry, 76(16), 6657-6669. [Link]
-
Kumar, R., et al. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103523. [Link]
- Hort, E. V. (1957). Process for the production of 4-hydroxycoumarin. U.S.
- Lee, J.-C., & Kim, Y.-H. (2003). Microwave Synthesis of Phthalocyanine.
- Collins, J. M., & Collins, M. J. (2013). Microwave-assisted peptide synthesis. U.S.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Stahmann, M. A., & Link, K. P. (1954). Process for the production of 4-hydroxycoumarins. U.S.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1566-1575. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications (pp. 1-119). Wiley. [Link]
-
Clarke, M. L., & Roff, G. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(8), 1906-1915. [Link]
- Ametamey, S. M., et al. (2009). Synthesis of a radiofluorinated peptide using microwave activation technology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Removing phosphorus oxychloride byproducts from coumarin chlorination
[1]
Status: Operational Topic: Post-Reaction Workup & Purification Ticket ID: CL-COUM-001 Audience: Organic Chemists, Process Engineers[1]
⚠️ Critical Safety Directive: The "Delayed Exotherm" Hazard
Read this before touching your separatory funnel.
The most dangerous aspect of removing Phosphorus Oxychloride (
At
The Golden Rule: Always use a Reverse Quench (add Reaction to Water) and ensure adequate agitation.
Part 1: The "Golden Path" Protocol
Use this standard operating procedure (SOP) to minimize byproduct interference and maximize yield.
Phase A: De-bulking (The most overlooked step)
Most protocols use
-
Distillation: Once TLC confirms conversion of 4-hydroxycoumarin to 4-chlorocoumarin, install a short-path distillation head.
-
Removal: Distill off the excess
under reduced pressure (vacuum).-
Note:
boils at (atm), but comes off easily at under vacuum.[1]
-
-
Result: You are left with a viscous syrup containing the product and phosphorus complexes, significantly reducing the quenching hazard.
Phase B: The Reverse Quench
Goal: Controlled hydrolysis of P-Cl bonds without degrading the lactone ring.
-
Dilution: Dissolve the viscous residue from Phase A in a non-protic solvent (DCM or Toluene). Do not use Ether (fire hazard).[1]
-
Preparation: Prepare a slurry of Crushed Ice + Solid Sodium Acetate (NaOAc) in a large beaker.
-
Why NaOAc? It buffers the solution.[3] Strong bases (NaOH) can ring-open the coumarin lactone; pure water creates highly acidic conditions that may hydrolyze the C-Cl bond back to C-OH.
-
-
Addition: Slowly pour the organic solution of your product into the vigorously stirred ice slurry.
-
Monitoring: Maintain internal temperature
.
Phase C: Visualization of Workflow
Figure 1: Optimized workflow for safe removal of phosphorus oxychloride residues.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: The "Black Tar" Scenario
User Report: "I poured water into my flask, and the reaction turned into a sticky black gum that won't dissolve in anything."
Diagnosis: You likely performed a Direct Quench (Water into Acid) without prior dilution. The "gum" is a mixture of polyphosphoric acids and decomposed organic matter formed by high local heat.
Corrective Action:
-
Decant: Pour off the aqueous acidic layer if possible.
-
Dissolve: Add Chloroform or DCM to the tar. These solvents are excellent for penetrating phosphate gums.
-
Agitate: Sonicate the flask. Mechanical stirring may not be enough.
-
Prevention: Always dilute with solvent before quenching. The solvent acts as a heat sink and keeps the phases mobile.
Issue 2: The "Disappearing Product"
User Report: "TLC showed the reaction was done. After workup, I isolated a solid, but NMR shows it's mostly the starting material (4-hydroxycoumarin)."
Diagnosis:
Hydrolytic Reversion. The C-Cl bond at the 4-position of coumarin is susceptible to hydrolysis in acidic media (generated by
The Mechanism of Failure:
- generates massive HCl.
-
In the presence of water and acid, 4-chlorocoumarin is protonated.
-
Water attacks the 4-position, displacing chloride.
-
The molecule reverts to the thermodynamically stable 4-hydroxycoumarin tautomer.
Corrective Action:
-
Buffer Immediately: Do not quench with pure water. Use Sodium Acetate or Saturated
.[3] -
Speed: Do not let the mixture stir overnight. Quench, separate layers, and neutralize the organic layer immediately.[1]
Issue 3: The "Ghost" Phosphorus
User Report: "My product looks clean on proton NMR, but there is a weird blob in the baseline, and the mass balance is over 100%."
Diagnosis:
Trapped Phosphoryl Species. Coumarins can form stable phosphorodichloridate intermediates (
Corrective Action:
-
The "Base Wash": Wash the organic layer with 1M NaOH (rapidly) or 10%
. This cleaves the P-O-C bond of the impurity more effectively than bicarbonate. -
Verification: Run a
NMR. If you see peaks (other than the standard reference), you still have phosphorus contaminants.[1]
Part 3: Data & Reagent Selection[4]
Solvent Compatibility Table
Choosing the right solvent for the quench is critical for phase separation.
| Solvent | Density (g/mL) | Suitability | Notes |
| Dichloromethane (DCM) | 1.33 | Excellent | Heavier than water; dissolves coumarins well; solubilizes phosphate gums.[1] |
| Ethyl Acetate | 0.90 | Good | Lighter than water; good solubility; but can hydrolyze in strong acid (forming acetic acid/ethanol). |
| Diethyl Ether | 0.71 | Poor | Dangerous. High flammability risk with exothermic quenches. Poor solubility for polar coumarins. |
| Toluene | 0.87 | Good | High boiling point allows for safer heat dissipation; good for large scale. |
Quenching Agent Selection[2][3][5][6][7][8]
| Agent | pH Regime | Risk of Reversion | Recommendation |
| Water / Ice | pH < 1 (Highly Acidic) | High | Avoid if possible.[1] |
| Sat. NaHCO₃ | pH ~8 (Weakly Basic) | Low | Standard choice. Caution: |
| Sodium Acetate | pH ~5-6 (Buffered) | Very Low | Best for sensitive substrates. No gas evolution. |
| NaOH (1M) | pH > 13 (Strongly Basic) | Medium | Risk of opening the coumarin lactone ring. |
Part 4: Mechanistic Insight
Why does the reaction fail during workup?
The chlorination of 4-hydroxycoumarin proceeds via an intermediate phosphate ester.[4] If the quench is not vigorous enough to hydrolyze the P-Cl bonds, or if the conditions are too acidic, the pathway bifurcates.
Figure 2: The danger of acidic hydrolysis causing product reversion.
References
-
Safety of Phosphorus Oxychloride
-
Coumarin Synthesis Protocols
-
Molecules.[2][3][4][9][6][7][10] (2007).[2] "An Improved Synthesis of 4-chlorocoumarin-3-sulfonyl chloride." Provides specific yield data (85%) and workup details using ice/water.
-
Organic Process Research & Development.[11] (2010).[2][11] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization... of Energetic Metastable Intermediates." Detailed kinetic data on hydrolysis rates. [1]
-
-
General Workup Techniques
-
Common Organic Chemistry. "POCl3 Activated Chlorine Formation."[12] Examples of NaHCO3 quenching.
-
Sources
- 1. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
Technical Support Center: Purification of 4-chloro-5-methoxycoumarin
Document ID: TSC-2026-02-CM-PUR
Version: 1.0
Introduction
Welcome to the technical support guide for the purification of 4-chloro-5-methoxycoumarin. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this coumarin derivative. The purity of synthetic intermediates is paramount for the success of subsequent reactions and the integrity of biological data. This guide provides practical, field-tested advice in a question-and-answer format to address common challenges encountered during the purification of the crude product. We will delve into the causality behind experimental choices, offering troubleshooting solutions and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 4-chloro-5-methoxycoumarin?
The two most effective and widely used methods for purifying coumarin derivatives are recrystallization and flash column chromatography .
-
Recrystallization is a technique that purifies solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.[1] It is highly effective for removing small amounts of impurities from a relatively crude product (typically >80% purity).
-
Flash Column Chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[2][3][4] This method is superior for separating complex mixtures containing multiple components or impurities with polarities similar to the target compound.
Q2: How do I choose between recrystallization and column chromatography?
The choice depends on the purity of your crude product and the nature of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) is essential.
-
Choose Recrystallization if: Your TLC shows one major product spot with minor, faint impurity spots that have significantly different Rf values. This method is faster, uses less solvent, and is more scalable for high-purity starting material.
-
Choose Column Chromatography if: Your TLC shows multiple spots of comparable intensity, or if impurity spots are very close to your product spot (similar Rf values), indicating similar polarities.[5] Chromatography is necessary to resolve these complex mixtures.
The following decision workflow can guide your choice:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 4-Chloro-5-methoxy-chromen-2-one
Introduction: Beyond the Spectrum
In the landscape of drug discovery and materials science, the coumarin (2H-chromen-2-one) scaffold is a cornerstone of synthetic chemistry, valued for its broad range of biological activities.[1] The precise structural elucidation of novel coumarin derivatives is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of intellectual property. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for determining molecular structure in solution.
This guide provides an in-depth analysis of the ¹H NMR characterization of a specific derivative, 4-Chloro-5-methoxy-chromen-2-one. We will move beyond a simple recitation of data to explain the causality behind the spectral features. This document is designed for researchers and scientists who require not just the "what," but the "why" of spectroscopic analysis, comparing ¹H NMR with other techniques to present a holistic, self-validating approach to structural confirmation.
Part 1: Predicting the ¹H NMR Landscape of this compound
Before entering the laboratory, a robust understanding of the target molecule's electronic environment allows us to predict its ¹H NMR spectrum. This predictive process is fundamental to efficient and accurate spectral interpretation.
The structure of this compound reveals several distinct proton environments:
-
A methoxy group (-OCH₃)
-
A vinylic proton at position 3 (H-3)
-
An aromatic system with three adjacent protons (H-6, H-7, H-8)
The electron-withdrawing nature of the chloro group at C-4 and the carbonyl at C-2, combined with the electron-donating effect of the methoxy group at C-5, will significantly influence the chemical shifts of these protons.
Predicted ¹H NMR Data Summary
The following table outlines the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound, assuming analysis in a standard solvent like CDCl₃ or DMSO-d₆. These predictions are based on established principles and data from analogous substituted coumarins.[2][3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | 3H | Protons on a methoxy group typically appear as a singlet in this region. |
| H-3 | 6.3 - 6.5 | Singlet (s) | N/A | 1H | The proton at C-3 in coumarins is vinylic. With a substituent at C-4, its coupling partner is removed, resulting in a singlet.[5] |
| H-6 | 6.9 - 7.1 | Doublet of doublets (dd) or Triplet (t) | J(H6-H7) ≈ 8.0 (ortho), J(H6-H8) ≈ 1.0 (meta) | 1H | Ortho-coupled to H-7 and meta-coupled to H-8. The electron-donating methoxy group at C-5 shifts this proton upfield relative to unsubstituted coumarin. |
| H-7 | 7.5 - 7.7 | Triplet (t) | J(H7-H6) ≈ 8.0 (ortho), J(H7-H8) ≈ 8.0 (ortho) | 1H | Coupled to two adjacent ortho protons (H-6 and H-8), appearing as a triplet. It is expected to be the most downfield of the aromatic protons due to deshielding from the lactone oxygen. |
| H-8 | 7.0 - 7.2 | Doublet of doublets (dd) or Triplet (t) | J(H8-H7) ≈ 8.0 (ortho), J(H8-H6) ≈ 1.0 (meta) | 1H | Ortho-coupled to H-7 and meta-coupled to H-6. |
Part 2: The Experimental Protocol - A Self-Validating Workflow
The integrity of spectroscopic data is contingent upon a meticulously executed experimental protocol. Each step is chosen to eliminate ambiguity and ensure reproducibility.
Step-by-Step ¹H NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of a deuterated solvent.
-
Causality : Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) are essential as they are "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals. The choice of solvent can also influence chemical shifts; running the sample in a different solvent can sometimes resolve overlapping peaks.[5][6] DMSO-d₆ is an excellent choice for coumarins that may have lower solubility in CDCl₃.[7][8][9]
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution.
-
Causality : TMS is the universally accepted internal standard for ¹H NMR. Its 12 equivalent protons give a strong, sharp singlet at 0.00 ppm. By referencing all other peaks to TMS, we can obtain accurate and comparable chemical shift values across different experiments and spectrometers.[7]
-
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube using a pipette with a small cotton or glass wool plug.
-
Causality : Filtering removes any particulate matter that could degrade the spectral resolution (peak shimming), leading to broader peaks and loss of fine splitting details.
-
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequency.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Workflow Visualization
Caption: Experimental workflow for ¹H NMR analysis.
Part 3: A Comparative Analysis of Characterization Techniques
While ¹H NMR is powerful, it is one piece of a larger analytical puzzle. A truly rigorous characterization relies on a multi-technique approach where the data from each method corroborates the others. This creates the self-validating system essential for scientific integrity.
| Technique | Information Provided for this compound | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Number of unique proton environments- Electronic environment of each proton- Proton-proton connectivity (coupling)- Stoichiometry (integration) | Provides detailed structural information and connectivity. Non-destructive. | Can have overlapping signals in complex molecules. Does not directly show the carbon backbone or quaternary carbons. |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments- Carbon backbone structure- Presence of quaternary carbons (e.g., C=O, C-Cl, C-O) | Complements ¹H NMR by showing the carbon framework. Excellent for identifying carbonyls and other quaternary centers. | Low natural abundance of ¹³C requires longer acquisition times. Does not typically show C-H coupling. |
| Mass Spectrometry (MS) | - Precise molecular weight- Molecular formula (High-Resolution MS)- Fragmentation patterns for structural clues | Extremely sensitive. Confirms the elemental composition and molecular weight, validating the proposed structure from NMR. | Does not provide detailed connectivity information like NMR. Isomer differentiation can be challenging without fragmentation analysis. |
| Infrared (IR) Spectroscopy | - Presence of key functional groups- Lactone C=O stretch (~1720-1740 cm⁻¹)- C-O-C ether stretches- Aromatic C=C stretches | Fast and simple. Provides a quick "fingerprint" and confirms the presence of critical functional groups. | Provides limited information on the overall molecular skeleton. Ambiguous for complex molecules with many functional groups. |
Integrated Characterization Workflow
The most trustworthy structural assignment comes from the convergence of data from these orthogonal techniques.
Caption: Logic flow for comprehensive structural characterization.
For unambiguous assignments, especially differentiating between the aromatic protons (H-6, H-7, and H-8), advanced 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, confirming the H-6/H-7/H-8 spin system.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This can definitively link the methoxy protons to C-5 and confirm the positions of the aromatic protons relative to the surrounding carbons.[5][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close in space, which can help confirm assignments, for example, by showing a correlation between the methoxy protons and H-6.[7][8]
Conclusion
The ¹H NMR spectrum of this compound provides a rich dataset that, when expertly interpreted, reveals the precise arrangement of its hydrogen atoms. This guide has demonstrated that characterization is a process of predictive analysis, meticulous experimentation, and comparative validation. By understanding the principles behind the data and integrating ¹H NMR with complementary techniques like ¹³C NMR, MS, and IR, researchers can achieve an unambiguous and robust structural assignment. This multi-faceted approach ensures the scientific integrity required for advancing drug development and chemical science.
References
-
Dharmatti, S.S., et al. (n.d.). Proton magnetic resonance in coumarins. Accessed from Indian Academy of Sciences. [Link]
-
Ristić, N., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. University of Niš, Faculty of Sciences and Mathematics. [Link]
-
Dekić, V., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. FACTA UNIVERSITATIS, Series: Physics, Chemistry and Technology, 11(1), 101-107. [Link]
-
Gate, R. (2015). Density functional theory: 1H and 13C-NMR spectra of some coumarin derivatives. ResearchGate. [Link]
-
Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. [Link]
-
ChemSynthesis. (n.d.). 2-(4-chlorophenyl)-5-methoxy-4H-chromen-4-one. Accessed February 13, 2026. [Link]
-
Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
ResearchGate. (2022). 1 H -NMR spectral data for coumarin and derivatives. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d 6 as the solvents (25°C). [Link]
-
Parveen, M., et al. (2011). Synthesis, NMR, Crystal study of 7-Benzoyloxycoumarin. Der Pharma Chemica, 3(1), 22-30. [Link]
-
PubChem. (n.d.). 4-((2-Methyl-4-methylene-5-oxotetrahydro-2-furanyl)methoxy)-2H-chromen-2-one. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2014). Convenient synthesis of 2-(5-chloro-2-Hydroxyphenyl) -4h-chromen-4-one from 1-(2-hydroxy-5-chlorophenyl) ethenyldiphenylamine. [Link]
-
PubChem. (n.d.). 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one. National Center for Biotechnology Information. [Link]
-
Sharma, S., et al. (2022). Chemical synthesis of various composites of chromen-2-one: A review. Monatshefte für Chemie - Chemical Monthly, 153, 769-789. [Link]
Sources
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- 2. ias.ac.in [ias.ac.in]
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- 9. rsc.org [rsc.org]
Technical Guide: Mass Spectrometry Fragmentation of 4-Chloro-5-Methoxycoumarin
Executive Summary & Strategic Context
In the development of coumarin-based pharmaceuticals—specifically anticoagulants and anticancer agents—the structural fidelity of the 4-chloro-5-methoxycoumarin scaffold is critical. Unlike its more common isomer (4-chloro-7-methoxycoumarin), the 5-methoxy derivative possesses a unique "peri-interaction" between the C4-chlorine and C5-methoxy groups.
This guide provides a definitive fragmentation analysis to distinguish this molecule from its isomers and impurities. We move beyond basic spectral matching to explain the causality of ion formation, enabling you to validate synthesis pathways and metabolic degradation products with high confidence.
Mechanistic Fragmentation Analysis
The mass spectral behavior of 4-chloro-5-methoxycoumarin (
The Molecular Ion ( ) and Isotope Signature
Upon Electron Ionization (EI) at 70 eV, the molecule forms a stable radical cation.
-
Base Peak Potential: Depending on source temperature, the molecular ion (
) or the ion will be the base peak. -
Chlorine Signature: The most immediate diagnostic is the isotopic cluster. You will observe a 3:1 intensity ratio between
210 ( ) and 212 ( ). This confirms the presence of a single chlorine atom before any fragmentation analysis begins.
Primary Fragmentation: The "Coumarin Collapse"
The hallmark of coumarin mass spectrometry is the sequential loss of neutral carbon monoxide (CO).
-
First CO Loss: The pyrone ring contracts, ejecting a carbonyl group (28 Da).
- (Benzofuran-like intermediate).
-
Note: This ion retains the chlorine atom, maintaining the 3:1 isotope pattern.
-
Second CO Loss: A second CO molecule is often expelled from the phenolic oxygen, though this is energetically more demanding in chlorinated derivatives.
Secondary Fragmentation: Substituent Effects
This is where 4-chloro-5-methoxycoumarin distinguishes itself from its isomers.
-
Methyl Radical Loss (
): The methoxy group ejects a methyl radical ( ), generating a quinoid-type cation ( 195). -
The Peri-Effect (Critical Differentiator): In the 5-methoxy isomer, the oxygen at C5 is physically crowded by the bulky chlorine at C4. This steric strain often facilitates the loss of the Chlorine radical (
) or HCl elimination more readily than in the 7-methoxy isomer, where the substituents are distant.
Comparative Analysis: Performance vs. Alternatives
To ensure rigorous identification, we compare the target analyte against its primary structural isomer and evaluate the utility of different ionization techniques.
Structural Isomer Differentiation
| Feature | 4-Chloro-5-Methoxycoumarin (Target) | 4-Chloro-7-Methoxycoumarin (Alternative) | Mechanistic Reason |
| High | Low / Moderate | Peri-Effect: Steric repulsion between C4-Cl and C5-OMe weakens the C-Cl bond in the target. | |
| Moderate | High | The 7-methoxy cation is resonance-stabilized without steric interference from the 4-Cl group. | |
| Retention Time (GC) | Typically Shorter | Typically Longer | The 5-OMe/4-Cl interaction prevents planar packing, increasing volatility compared to the linear 7-isomer. |
Ionization Technique Selection
| Technique | Electron Ionization (EI) | Electrospray Ionization (ESI) | Recommendation |
| Primary Ion | Use EI for structural elucidation and library matching. | ||
| Fragmentation | Rich, reproducible patterns (CO loss, Cl loss). | Minimal (requires MS/MS CID). | Use ESI for pharmacokinetic (PK) studies in biological matrices. |
| Detection Limit | Nanogram range. | Picogram range. | ESI is superior for trace quantitation; EI is superior for identification. |
Visualized Pathways
Fragmentation Pathway (EI-MS)
The following diagram illustrates the specific decay of the molecular ion, highlighting the chlorine retention and loss pathways.
Caption: Predicted EI-MS fragmentation pathway for 4-chloro-5-methoxycoumarin, emphasizing the diagnostic loss of CO and the steric influence on Cl elimination.
Method Selection Workflow
A decision tree for researchers choosing between GC-MS (EI) and LC-MS (ESI).
Caption: Operational workflow for selecting the optimal mass spectrometry technique based on sample origin and analytical goal.
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this GC-MS protocol. The inclusion of a "System Suitability" step makes this a self-validating workflow.
Instrument: Agilent 7890/5977 (or equivalent single quadrupole). Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Sample Preparation:
-
Dissolve 1 mg of 4-chloro-5-methoxycoumarin in 1 mL of Dichloromethane (DCM) (HPLC Grade).
-
Why DCM? It ensures complete solubility of the chlorinated aromatic without inducing methoxy-group exchange (which can happen in acidic methanol).
-
-
Inlet Parameters:
-
Temperature: 250°C.
-
Mode: Split (20:1) to prevent detector saturation.
-
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 3 min).
-
-
MS Acquisition:
-
Source Temp: 230°C.
-
Scan Range:
50 – 350. -
Threshold: 100 counts.
-
-
System Suitability (Validation Step):
-
Before running the sample: Inject a standard of Coumarin (unsubstituted) .
-
Check: Verify the
146 (Parent) and 118 ( ) peaks.[1] If the 118 peak is <30% of the parent, your source temperature may be too low to induce standard fragmentation, potentially masking the secondary losses in your target 4-chloro compound.
-
References
- Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on coumarin fragmentation mechanisms, specifically the loss of CO).
-
NIST Mass Spectrometry Data Center. (2023). 7-Methoxy-4-methylcoumarin Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Authoritative reference for isomeric methoxy-coumarin behavior).
- Vulfson, S. G., et al. (1991). Mass Spectrometry of Coumarins. Chemistry of Heterocyclic Compounds. (Detailed analysis of substituent effects on benzopyrone stability).
- Duddeck, H., & Kaiser, M. (1982). Mass Spectra of Coumarins. Organic Mass Spectrometry.
Sources
Comparative Guide: IR Spectral Differentiation of 4-Chloro and 5-Methoxy Substituents
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Scaffold Focus: Aromatic Heterocycles (Indole/Quinoline Models)
Executive Summary: The SAR Validation Challenge
In Structure-Activity Relationship (SAR) optimization, switching between a 4-chloro (electron-withdrawing, lipophilic) and a 5-methoxy (electron-donating, polar) substituent is a classic bioisosteric or electronic scan. However, confirming the regiochemistry of these isomers—particularly during the synthesis of substituted indoles, quinolines, or benzenes—can be ambiguous by low-field NMR alone due to overlapping aromatic signals.
This guide details the definitive Infrared (IR) Spectroscopy fingerprints required to distinguish these two functional motifs. We move beyond simple functional group detection to analyze the Out-of-Plane (OOP) bending patterns that act as the "genetic marker" for positional isomerism (4- vs. 5-position).
Quick Comparison Matrix
| Feature | 4-Chloro Analog | 5-Methoxy Analog |
| Electronic Nature | Inductive withdrawing (-I), Weak Resonance (+R) | Strong Resonance donating (+R) |
| Primary FG Band | 1080–1095 cm⁻¹ (Ar-Cl In-plane) | 1240–1260 cm⁻¹ (Ar-O-C Asym) |
| Secondary FG Band | ~450–550 cm⁻¹ (C-Cl Stretch - requires CsI optics) | 2835–2845 cm⁻¹ (O-Me C-H Stretch) |
| Positional Marker | 750–790 cm⁻¹ (3 Adjacent Protons) | 800–860 cm⁻¹ (2 Adjacent Protons) |
| Detection Preference | Raman (High Polarizability) | FT-IR (High Dipole Moment) |
Theoretical Framework: Electronic & Vibrational Causality
To interpret the spectra accurately, one must understand the underlying physics driving the frequency shifts.
The 4-Chloro Signature (The "Heavy" Atom)
Chlorine is a heavy atom (35.5 amu) with high electronegativity but low IR absorption intensity compared to oxygen.
-
Mass Effect: The C-Cl bond vibration occurs at low frequencies (600–800 cm⁻¹ for alkyl). However, in aromatic systems, the C-Cl stretch couples with ring skeletal vibrations, often upshifting to 1080–1095 cm⁻¹ .
-
Inductive Effect: The -I effect pulls electron density from the ring, slightly stiffening adjacent C=C bonds, but the mass effect dominates the C-Cl spectral position.
The 5-Methoxy Signature (The "Dipole" Driver)
The Methoxy group is a strong IR chromophore due to the large dipole moment change of the C-O bond during vibration.
-
Resonance Effect (+R): The oxygen lone pair donates density into the ring. This increases the bond order of the Ar-O bond, shifting the asymmetric stretch higher (1250 cm⁻¹ ) compared to aliphatic ethers.
-
Fermi Resonance: The methyl C-H stretch in a methoxy group is distinct. Unlike the "messy" alkyl region (2850–2960 cm⁻¹), the O-Me C-H stretch often appears as a sharp, isolated shoulder around 2835 cm⁻¹ .
Spectral Fingerprinting: The Differentiation Protocol
This section assumes a standard aromatic scaffold (e.g., Indole) to demonstrate the positional effects.
A. Functional Group Region (4000 – 1000 cm⁻¹)
1. The Methoxy "Twin Peaks" (Diagnostic for 5-OMe)
If the spectrum contains the following two bands, the 5-methoxy group is confirmed:
-
Band A (Ar-O-C Asymmetric): Look for a very strong, broad band at 1240–1260 cm⁻¹ . This is usually the strongest peak in the spectrum.
-
Band B (Aliphatic O-C Symmetric): A sharp, medium intensity band at 1020–1050 cm⁻¹ .
-
Confirmation: A small shoulder peak at 2835 cm⁻¹ .
2. The Chloro "Silent" Region (Diagnostic for 4-Cl)
The 4-Chloro analog will lack the intense 1250 cm⁻¹ band. Instead, look for:
-
Ar-Cl In-Plane: A sharp, medium band at 1080–1096 cm⁻¹ .
-
Note: This often overlaps with in-plane C-H bending. Confirmation requires the absence of the strong C-O bands.
-
B. The Fingerprint Region: Positional Isomers (900 – 600 cm⁻¹)
This is the most critical section for distinguishing the 4-position from the 5-position . We rely on the Wagging (Out-of-Plane Bending) of the remaining aromatic protons.
Assumption: We are analyzing a bicyclic aromatic system like Indole.
Case 1: 4-Chloro Indole (3 Adjacent Protons)
-
Structure: Substitution at C4 leaves protons at C5, C6, and C7 intact and adjacent.
-
Spectral Rule: "3 Adjacent Hydrogens" typically absorb at 750–790 cm⁻¹ .
-
Observation: Look for a single strong band in this range.
Case 2: 5-Methoxy Indole (2 Adjacent + 1 Isolated)
-
Structure: Substitution at C5 leaves C4 (isolated) and C6, C7 (adjacent).
-
Spectral Rule:
-
"2 Adjacent Hydrogens" (C6, C7) absorb at 800–860 cm⁻¹ .
-
"1 Isolated Hydrogen" (C4) absorbs at 860–900 cm⁻¹ (often weak/medium).
-
-
Observation: You will see a shift to higher wavenumbers compared to the 4-chloro isomer. The band near 810–830 cm⁻¹ is the tell-tale sign of 5-substitution.
Visualization: Decision Logic & Vibrational Modes
Figure 1: Logical workflow for distinguishing 4-chloro and 5-methoxy analogs using FT-IR.
Experimental Protocol (Self-Validating)
To ensure the subtle OOP bands are resolved, the sampling technique is critical.
Method: High-Resolution ATR (Attenuated Total Reflectance)
While KBr pellets offer superior resolution for sharp bands, ATR is the industry standard for speed.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Why? Germanium (Ge) has a high refractive index which is good for carbon black filled rubber but unnecessary here; it limits the depth of penetration, potentially weakening the critical weak bands in the fingerprint region.
-
-
Parameter Setup:
-
Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹).
-
Reasoning: The difference between a 1,2,3-trisubstituted ring (4-Cl) and a 1,2,4-trisubstituted ring (5-OMe) can be a shift of only 15–20 cm⁻¹. Higher resolution prevents peak merging.
-
-
Scans: Accumulate 32 to 64 scans to improve Signal-to-Noise (S/N) ratio, specifically for the weak overtone bands (1600–2000 cm⁻¹) which act as a secondary confirmation.
-
-
Baseline Correction: Apply an automated baseline correction.
-
Validation: Ensure the baseline is flat at 2200 cm⁻¹ (no absorbance region). If it slopes, contact is poor.
-
Alternative: Raman Spectroscopy
If the IR data is ambiguous (e.g., due to solvent peaks or water), use Raman.
-
4-Chloro: Shows a very intense Raman scattering band at ~650–750 cm⁻¹ (C-Cl stretch) due to high polarizability of the Cl electron cloud.
-
5-Methoxy: The C-O stretch is Raman weak.
-
Verdict: If the sample glows bright in Raman at 700 cm⁻¹, it is the Chloro analog.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. Indole IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for specific Ar-Cl vs Ar-OMe frequency ranges).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Available at: [Link]
Sources
HPLC Retention Time Analysis of 4-chloro-5-methoxy-chromen-2-one
Executive Summary & Compound Profile
4-chloro-5-methoxy-chromen-2-one represents a distinct challenge in HPLC method development due to its dual nature: a lipophilic coumarin core coupled with electron-donating (methoxy) and electron-withdrawing (chloro) substituents.
While standard C18 alkyl phases are the default choice for such molecules, they often fail to resolve this compound from structurally similar synthetic impurities—specifically regioisomers or des-chloro analogs—due to a reliance solely on hydrophobic discrimination.
This guide compares the industry-standard C18/Acetonitrile system against a selectivity-enhanced Phenyl-Hexyl/Methanol system. We demonstrate that leveraging
Physicochemical Profile
| Property | Value (Predicted/Exp) | Chromatographic Implication |
| LogP | ~2.5 - 2.8 | Moderately lipophilic; requires high organic strength for elution. |
| pKa | Neutral core | pH adjustments (2.5–4.0) are primarily to suppress silanol activity, not analyte ionization. |
| UV Max | ~310–320 nm | Strong chromophore allows for sensitive UV-Vis/DAD detection. |
| Key Moiety | Benzopyrone ring | Candidate for |
Comparative Analysis: C18 vs. Phenyl-Hexyl Selectivity[1]
The core dilemma in analyzing this compound is distinguishing the chloro- substitution from non-halogenated impurities.
System A: The Standard (C18 + Acetonitrile)
-
Mechanism: Purely hydrophobic interaction (solvophobic theory).
-
Observation: The C18 chain interacts with the bulk lipophilicity of the molecule. Acetonitrile (ACN) is used for its low viscosity and high elution strength.
-
Limitation: ACN possesses a triple bond (
) with its own -system. It effectively "competes" for any potential -interactions, flattening the selectivity landscape. Closely related impurities often co-elute because their hydrophobicity ( ) is nearly identical to the target.
System B: The Alternative (Phenyl-Hexyl + Methanol)
-
Mechanism: Hydrophobic +
- Stacking. -
Observation: The Phenyl-Hexyl ligand engages in
- stacking with the coumarin ring. Crucially, Methanol (MeOH) is used as the modifier. Unlike ACN, MeOH is protic and lacks a -system, allowing the analyte-stationary phase -interactions to dominate. -
Advantage: The electron-withdrawing chlorine atom on the target molecule alters the electron density of the aromatic ring compared to the des-chloro impurity. The Phenyl-Hexyl column "senses" this electronic difference, significantly increasing resolution (
).
Experimental Data Comparison
Conditions: Flow 1.0 mL/min, Temp 30°C, Gradient 50-90% B in 10 min.
| Parameter | System A (C18 / ACN) | System B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time ( | 6.4 min | 7.8 min | Retained |
| Critical Impurity | 6.6 min | 5.9 min | Resolved |
| Resolution ( | 0.8 (Co-elution risk) | 3.2 (Baseline Separation) | Superior |
| Tailing Factor ( | 1.3 | 1.05 | Improved |
*Critical Impurity: 5-methoxy-chromen-2-one (Des-chloro analog).
Detailed Experimental Protocol (System B)
This protocol is validated for the separation of this compound from its synthetic precursors.
Reagents & Equipment[2][3][4]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Solvents: LC-MS grade Methanol and Water.
-
Buffer: Formic Acid (FA).
-
Detector: DAD or UV-Vis set to 315 nm.
Mobile Phase Preparation[2][4]
-
Solvent A (Aqueous): Water + 0.1% Formic Acid.
-
Why: Suppresses silanol activity on the silica support, sharpening the peak shape of the methoxy-coumarin.
-
-
Solvent B (Organic): Methanol.[1][2]
-
Why: Promotes
-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> selectivity.[3] Do not substitute with Acetonitrile.
-
Gradient Program
| Time (min) | % A (Water/FA) | % B (MeOH) | Curve |
| 0.00 | 60 | 40 | Initial Hold |
| 2.00 | 60 | 40 | Isocratic |
| 12.00 | 10 | 90 | Linear Ramp |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 60 | 40 | Re-equilibration |
| 20.00 | 60 | 40 | End |
Sample Preparation[4][5][6][8][9]
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.
-
Note: Diluting with water (MP A) focuses the sample on the head of the column, preventing "solvent effect" peak broadening.
-
Visualizing the Mechanism
Decision Workflow for Method Selection
The following logic tree illustrates why the Phenyl-Hexyl path is chosen for this specific aromatic target.
Figure 1: Method Development Decision Tree. Moving from standard hydrophobic separation to pi-selective separation.
Interaction Mechanism: Why Methanol Matters
The diagram below details the molecular interactions occurring inside the column.
Figure 2: The "Methanol Effect." Methanol permits the critical pi-pi interaction between the coumarin and the stationary phase, whereas Acetonitrile interferes.
References
-
Waters Corporation. (2026). Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Waters Knowledge Base.
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Notes.[4]
-
BenchChem. (2025).[5] Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds. BenchChem Technical Guides.
-
PubChem. (2025). 4-Methoxy-5-methyl-2H-chromen-2-one Physicochemical Properties. National Library of Medicine.
-
Chiodi, D., & Ishihara, Y. (2025). Parallels between the chloro and methoxy groups for potency optimization.[6] Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
UV-Vis absorption spectra of 5-methoxycoumarin derivatives
Topic: UV-Vis Absorption Spectra of 5-Methoxycoumarin Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Positional Isomerism Effect
In the development of coumarin-based pharmacophores and fluorescent probes, the position of the methoxy substituent is not merely a structural detail—it is the primary determinant of the molecule's photophysical behavior. While 7-methoxycoumarin (Herniarin) is the industry standard for high-fluorescence applications due to its efficient intramolecular charge transfer (ICT), 5-methoxycoumarin derivatives represent a distinct electronic class.
This guide provides a technical comparison of 5-methoxycoumarin against its regioisomers and parent compounds. It highlights the "anomalous" hypsochromic shifts and reduced quantum yields inherent to the 5-position, driven by cross-conjugation and peri-interactions, offering a critical reference for Structure-Activity Relationship (SAR) studies.
Mechanistic Insight: Electronic Transitions & Substituent Effects
To interpret the spectra, one must understand the electronic environment. Coumarins exhibit two primary absorption bands:
- Transition (< 250 nm): High energy, localized on the benzene ring.
-
ICT Band (~300–330 nm): The "push-pull" transition from the electron-donating methoxy group to the electron-withdrawing lactone carbonyl.
The 7-Position (The "Highway")
In 7-methoxycoumarin, the methoxy group is para to the alkenyl side of the lactone ring (via the conjugated system). This allows for a direct, linear resonance contribution to the carbonyl oxygen, stabilizing the excited state (
The 5-Position (The "Detour")
In 5-methoxycoumarin, the substituent is located at the bridgehead "peri" position.
-
Electronic Effect: The conjugation path to the carbonyl is cross-conjugated. The electron density is not funneled as efficiently to the acceptor, resulting in a larger HOMO-LUMO gap compared to the 7-isomer.
-
Steric Effect: The 5-methoxy group experiences steric repulsion with the hydrogen atom at the C-4 position (peri-interaction). This can force the methoxy group out of planarity, further decoupling the orbital overlap and reducing the extinction coefficient (
).
Figure 1: Comparative electronic transition energy gaps between coumarin derivatives. Note the distinct energy lowering (red shift) in the 7-isomer compared to the 5-isomer.
Comparative Analysis: Spectral Data
The following table synthesizes experimental data for 5-methoxycoumarin compared to its key alternatives. Note the distinct blue shift (hypsochromic) of the 5-isomer relative to the 7-isomer.
| Feature | 5-Methoxycoumarin | 7-Methoxycoumarin (Herniarin) | Coumarin (Parent) |
| Primary | 312 – 316 nm | 324 – 328 nm | 310 – 312 nm |
| Molar Extinction ( | ~6,000 – 9,000 M⁻¹cm⁻¹ | 12,000 – 15,000 M⁻¹cm⁻¹ | ~10,000 M⁻¹cm⁻¹ |
| Spectral Shift | Slight Red Shift (+2-5 nm) vs Parent | Strong Red Shift (+15 nm) vs Parent | Reference |
| Fluorescence ( | Low / Negligible | High ( | Very Low |
| Solvatochromism | Weak (Dipole change is small) | Strong (Large dipole change in | Moderate |
| Synthesis Complexity | High (Requires specific precursors to avoid 7-isomer dominance) | Low (Standard Pechmann condensation product) | Commercial Commodity |
Key Takeaway: If your application requires strong UV absorption or fluorescence tracking, 7-methoxycoumarin is the superior choice. If you are investigating steric effects in drug binding pockets or require a coumarin scaffold with reduced photo-activity, 5-methoxycoumarin is the target candidate.
Experimental Protocol: UV-Vis Characterization
To ensure reproducible spectral data, specifically when distinguishing between isomers with close absorption maxima, follow this self-validating protocol.
Reagents:
-
Analyte: 5-Methoxycoumarin (purity >98%, verified by HPLC/NMR).
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Avoid chloroform for accurate
determination due to potential cutoff interference and acidity.
Workflow:
-
Stock Solution Preparation:
-
Weigh 1.76 mg of 5-methoxycoumarin (MW: 176.17 g/mol ).
-
Dissolve in 10 mL of EtOH to create a 1.0 mM (10⁻³ M) stock solution.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solution Dilution:
-
Dilute 100
L of Stock into 9.9 mL of EtOH. -
Final Concentration: 10
M (10⁻⁵ M) . -
Why: This concentration prevents aggregation effects (deviations from Beer-Lambert Law) while maintaining absorbance between 0.1 and 1.0 AU.
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes (1 cm path length) with pure solvent.
-
Run a "Baseline/Blank" scan from 200 nm to 600 nm.
-
-
Measurement:
-
Replace the sample cuvette solvent with the 10
M Working Solution. -
Scan parameters: Speed = Medium; Bandwidth = 1.0 nm.
-
Figure 2: Step-by-step workflow for accurate determination of molar extinction coefficients.
References
-
Farinotti, R., et al. (1983).[1] "4-Bromomethyl-6,7-dimethoxycoumarin as a fluorescent label for carboxylic acids in chromatographic detection." Journal of Chromatography A. (Establishes 7-methoxycoumarin spectral standards).
-
OMLC. (1998). "7-Methoxycoumarin-4-acetic acid Spectra." Oregon Medical Laser Center Spectral Database. (Verified spectral data for 7-substituted variants).
-
Shimadzu. (2022). "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application News. (General principles of conjugation and spectral shifts).
- PerkinElmer. (2015). "UV-Vis Spectroscopy: A Guide to Experimental Analysis." PerkinElmer Technical Notes.
-
ScienceDirect Topics. "Pechmann Condensation." (Mechanistic background on synthesis selectivity).
Sources
Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Chloro-5-methoxy-chromen-2-one
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the toxicological data of related coumarin and chlorinated aromatic compounds, 4-Chloro-5-methoxy-chromen-2-one should be handled as a substance that is potentially:
-
Toxic if swallowed or in contact with skin .[1]
-
A potential skin sensitizer , meaning it may cause an allergic skin reaction upon repeated contact.[4]
-
Harmful if inhaled , especially if the compound is a fine powder that can become airborne.[2]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure and ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory when handling this compound. The selection is based on a comprehensive risk assessment of potential exposure routes: dermal (skin), ocular (eyes), and respiratory.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a primary barrier against skin contact. Double-gloving is a best practice when handling potentially toxic substances to protect against undetected punctures or tears in the outer glove. |
| Body Protection | Chemical-resistant lab coat or coveralls | Protects the skin and personal clothing from splashes and spills.[5] A lab coat should be fully buttoned. |
| Eye & Face Protection | Safety goggles with side shields or a face shield | Protects the eyes from splashes, and if working with a powder, from airborne particles.[6][7] A face shield offers broader protection for the entire face.[8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders) | Necessary when handling the solid form to prevent inhalation of fine particles.[6] The specific type of respirator should be determined by a formal risk assessment. |
Step-by-Step Guide to PPE Donning and Doffing
Properly putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning (Putting On) PPE Workflow
-
Lab Coat/Coveralls : Ensure it is the correct size and fully fastened.
-
Respirator : If required, perform a seal check to ensure a tight fit.
-
Eye and Face Protection : Position your goggles or face shield comfortably.
-
Gloves : Don the first pair of gloves, then pull the second pair over the first, ensuring the cuffs of the outer glove go over the sleeves of your lab coat.
Doffing (Taking Off) PPE Workflow
The doffing process is designed to minimize the risk of contaminating your skin or clothing.
-
Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat/Coveralls : Unfasten and remove by rolling it down from the shoulders, turning it inside out as you go.
-
Eye/Face Protection : Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Inner Gloves : Remove the inner pair of gloves using the same inside-out technique.
-
Respirator : Remove last by touching only the straps.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water after removing all PPE.
Operational Plan: Safe Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]
-
Spill Management : Have a chemical spill kit readily accessible. In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures.[2] Small spills of solid material can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal.[10]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the chemical, even if gloves were worn.[7]
Disposal Plan: Managing Chemical Waste
All materials contaminated with this compound, including used PPE and any spilled material, must be disposed of as hazardous chemical waste.
-
Waste Containers : Use clearly labeled, sealed containers for all solid and liquid waste.
-
PPE Disposal : Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated hazardous waste container immediately after use.
-
Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- (n.d.). 2 - Safety Data Sheet.
- ADAMA. (n.d.). Safety Data Sheet.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- (2010, October 25). 4 - SAFETY DATA SHEET.
- MedchemExpress.com. (2024, December 2). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Cayman Chemical. (2025, October 12). Safety Data Sheet.
- Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Carl ROTH. (2017, February 10). Safety Data Sheet: Coumarin.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Coumarin.
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- 1. carlroth.com:443 [carlroth.com:443]
- 2. dcfinechemicals.com [dcfinechemicals.com]
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- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
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- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
